7-Methyl-1,2,3,4-tetrahydroisoquinoline
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTMZZUXBMQAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550023 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207451-81-8 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and visualization of related biological pathways.
Core Physicochemical Properties
This compound, a derivative of the tetrahydroisoquinoline scaffold, possesses properties that are crucial for its potential pharmacological applications. While experimental data for this specific compound is limited in publicly available literature, predicted values and data for the parent compound and its hydrochloride salt provide valuable insights.
Data Summary
The following table summarizes the available quantitative data for this compound and its related compounds.
| Property | This compound | This compound HCl | 1,2,3,4-tetrahydroisoquinoline (Parent Compound) |
| Molecular Formula | C₁₀H₁₃N[1] | C₁₀H₁₄ClN | C₉H₁₁N[2] |
| Molecular Weight | 147.22 g/mol [1] | 183.67 g/mol | 133.19 g/mol [2] |
| pKa (Predicted) | 9.96 ± 0.20 | Not Available | 9.66 ± 0.20[3] |
| logP (Predicted) | 1.9[1] | Not Available | 1.6[2] |
| Melting Point | Not Available | 224-226 °C | < -15 °C[2] |
| Water Solubility | Not Available | Not Available | 20 g/L at 20°C[3] |
| Physical State | Solid (predicted) | Solid | Liquid[2] |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination of the physicochemical properties of a compound. Below are standard protocols that can be employed for this compound.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The concentration is usually in the range of 0.01 to 0.1 M.
-
Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is stirred continuously. The solution is placed in a thermostatted vessel to maintain a constant temperature.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the solution of the basic compound.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity, which affects its ability to cross biological membranes.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Compound Distribution: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a fundamental property that influences a drug's dissolution and absorption.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of water or a buffer of a specific pH in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Solubility Determination: The determined concentration represents the aqueous solubility of the compound at that temperature and pH.
Determination of Melting Point (Capillary Method)
The melting point is a crucial physical property for the identification and purity assessment of a solid compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point of the compound.
Biological Context and Signaling Pathways
Tetrahydroisoquinoline and its derivatives are known to exhibit a range of biological activities, particularly within the central nervous system. While specific signaling pathways for this compound are not well-documented, the known mechanisms of closely related analogs, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), provide a strong basis for its potential biological effects. These compounds are often implicated in neuroprotection and have been studied in the context of neurodegenerative diseases like Parkinson's disease.
The potential neuroprotective mechanisms of tetrahydroisoquinolines are multifaceted and are thought to involve:
-
Monoamine Oxidase (MAO) Inhibition: Some tetrahydroisoquinolines can inhibit MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like dopamine. This inhibition can lead to increased dopamine levels, which may be beneficial in conditions characterized by dopaminergic neuron loss.
-
Antioxidant Activity: These compounds may act as free radical scavengers, protecting neurons from oxidative stress, a key factor in neurodegeneration.
-
Antagonism of the Glutamatergic System: Overactivation of the glutamatergic system can lead to excitotoxicity and neuronal cell death. Certain tetrahydroisoquinolines may offer protection by antagonizing NMDA receptors.
Visualizing Potential Neuroprotective Mechanisms
The following diagram illustrates the potential interplay of these neuroprotective mechanisms.
Experimental Workflow for Property Determination
The logical flow for experimentally characterizing the basic properties of this compound is depicted in the following workflow diagram.
References
An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of Salsolinol
A comprehensive whitepaper for researchers, scientists, and drug development professionals.
Disclaimer: Initial research into "7-Methyl-THIQ" revealed a lack of substantial, publicly available data for a dedicated technical guide. Therefore, this document focuses on Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) , a closely related and extensively researched tetrahydroisoquinoline, to fulfill the core requirements of the original request. Salsolinol serves as an excellent model for understanding the discovery, isolation, and complex biological profile of this class of compounds.
Introduction
Salsolinol is a dopamine-derived tetrahydroisoquinoline that has garnered significant scientific interest due to its dual role as both an endogenous neuromodulator and a potential neurotoxin. First identified in the urine of Parkinson's disease patients undergoing L-DOPA treatment, its presence has since been confirmed in various brain regions, as well as in certain foods and beverages.[1][2] The structural similarity of salsolinol to known neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has fueled extensive research into its potential involvement in the pathogenesis of neurodegenerative disorders, particularly Parkinson's disease, and its role in alcohol use disorder.[1][3]
This technical guide provides a detailed overview of the discovery and isolation of salsolinol, comprehensive experimental protocols for its synthesis and analysis, a summary of its multifaceted biological activities with quantitative data, and a visualization of its key signaling pathways.
Discovery and Natural Occurrence
The discovery of salsolinol is intrinsically linked to the study of Parkinson's disease. In 1973, it was first detected in the urine of patients being treated with L-DOPA.[1] This observation led to the hypothesis that salsolinol could be an endogenous compound formed from the condensation of dopamine (a metabolite of L-DOPA) and acetaldehyde.
Subsequent research has confirmed that salsolinol is indeed synthesized in the human body through multiple pathways.[3] It is also found in a variety of edible plants and food products, including cocoa, bananas, and mushrooms, indicating a dietary contribution to its presence in the body.[2] Furthermore, salsolinol has been isolated from natural sources such as the marine sponge Xestospongia cf. vansoesti.
Synthesis and Isolation Protocols
Chemical Synthesis: The Pictet-Spengler Reaction
The most common and robust method for the chemical synthesis of salsolinol is the Pictet-Spengler reaction.[3][4][5] This reaction involves the condensation of a β-arylethylamine (dopamine) with an aldehyde (acetaldehyde) under acidic conditions, followed by ring closure to form the tetrahydroisoquinoline core.
Experimental Protocol: Synthesis of Racemic Salsolinol
-
Materials:
-
Dopamine hydrochloride
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Methanol (for elution)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dopamine hydrochloride in water.
-
Addition of Reagents: To the stirred solution, add concentrated hydrochloric acid, followed by the dropwise addition of acetaldehyde.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period (monitoring via Thin Layer Chromatography is recommended).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.[4]
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude salsolinol by column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate.[4]
-
Characterization: Confirm the structure and purity of the synthesized salsolinol using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Isolation from Natural Sources
Salsolinol has been successfully isolated from marine organisms. The following provides a general workflow based on the isolation from the marine sponge Xestospongia cf. vansoesti.
Experimental Protocol: Isolation from a Marine Sponge
-
Extraction:
-
The collected sponge material is immediately soaked in ethanol.
-
The ethanol extract is then concentrated to an aqueous residue.
-
The aqueous residue is partitioned sequentially with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
-
Chromatographic Purification:
-
The n-BuOH extract is subjected to column chromatography on a suitable stationary phase (e.g., silica gel or reversed-phase C18).
-
Fractions are eluted using a gradient solvent system (e.g., methanol in dichloromethane or water in acetonitrile).
-
Fractions containing salsolinol (identified by TLC and/or HPLC) are pooled and further purified by repeated chromatography until a pure compound is obtained.
-
Final purification is often achieved using High-Performance Liquid Chromatography (HPLC).[6][7]
-
Chiral Separation of Enantiomers
Salsolinol exists as two enantiomers, (R)-salsolinol and (S)-salsolinol, which can exhibit different biological activities. Chiral separation of the racemic mixture is typically achieved by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Experimental Protocol: HPLC Separation of Salsolinol Enantiomers
-
Instrumentation: An HPLC system equipped with a UV or electrochemical detector.
-
Column: A chiral column (e.g., a polysaccharide-based chiral stationary phase).
-
Mobile Phase: A suitable mixture of solvents, such as a combination of a polar organic solvent (e.g., methanol or ethanol) and a nonpolar solvent (e.g., hexane), often with an acidic or basic additive to improve peak shape. The exact composition should be optimized for the specific chiral column used.
-
Procedure:
-
Dissolve the racemic salsolinol hydrochloride in the mobile phase or a compatible solvent.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the optimized mobile phase at a constant flow rate.
-
Collect the separated enantiomeric fractions.
-
The purity of the separated enantiomers should be confirmed by analytical chiral HPLC.
-
Biological Activity and Quantitative Data
Salsolinol exhibits a complex, often biphasic, pharmacological profile, demonstrating both neurotoxic and neuroprotective effects depending on its concentration and the cellular context.
Neurotoxicity
The neurotoxic effects of salsolinol are primarily attributed to its ability to induce oxidative stress, impair mitochondrial function, and trigger apoptotic cell death in dopaminergic neurons.
| Parameter | Cell Line | Concentration | Effect | Assay | Reference |
| Cell Viability (IC₅₀) | SH-SY5Y | 34 µM (72h) | Decrease in cell survival | MTT | [8] |
| SH-SY5Y | 94 µM (72h) for MPP+ (comparator) | Decrease in cell survival | MTT | [8] | |
| SH-SY5Y | (R)-SAL: 540.2 µM (12h) | Decrease in cell viability | Alamar Blue | [1] | |
| SH-SY5Y | (S)-SAL: 296.6 µM (12h) | Decrease in cell viability | Alamar Blue | [1] | |
| ATP Content (IC₅₀) | SH-SY5Y | 62 µM (48h) | Decrease in intracellular ATP | Luciferase-based | [8] |
| Catecholamine Uptake Inhibition (IC₅₀) | SH-SY5Y | 379 µM (Dopamine) | Inhibition of uptake | Radiometric | [9] |
| SH-SY5Y | 411 µM (Noradrenaline) | Inhibition of uptake | Radiometric | [9] | |
| Noradrenaline Release Inhibition (IC₅₀) | SH-SY5Y | 120 µM (K+ evoked) | Inhibition of release | Radiometric | [9] |
| SH-SY5Y | 500 µM (Carbachol evoked) | Inhibition of release | Radiometric | [9] |
Neuroprotection
Paradoxically, at lower concentrations, salsolinol has been shown to exhibit neuroprotective properties, particularly against oxidative stress-induced cell death.
| Condition | Cell Line | Salsolinol Concentration | Effect | Assay | Reference |
| MPP+ (1000 µM) induced toxicity | SH-SY5Y | 50 µM | Increased cell viability | MTS | [6][10] |
| H₂O₂ (300 µM) induced toxicity | SH-SY5Y | 50-100 µM | Increased cell viability | MTS | [11] |
| 6-OHDA (50 µM) induced toxicity | SH-SY5Y | 10-250 µM | Decreased LDH release | LDH | [11] |
| H₂O₂ (500 µM) induced ROS | SH-SY5Y | 50-250 µM | Reduction in ROS levels | DCFDA | [11] |
| H₂O₂/6-OHDA induced apoptosis | SH-SY5Y | 250 µM | Reduced caspase-3/7 activity | Fluorometric | [11] |
Receptor Interactions and Neuromodulation
Salsolinol interacts with several neurotransmitter systems, most notably the dopaminergic and opioidergic systems.
| Receptor/System | Effect | Quantitative Data | Reference |
| Dopamine D₂/D₃ Receptors | Binding affinity | Ki = 0.48 µM for D₃ | [1] |
| μ-Opioid Receptors | Low-affinity binding, functional activation | EC₅₀ for (R)-SAL = 6 x 10⁻⁴ M, (S)-SAL = 9 x 10⁻⁶ M | [1] |
| Dopaminergic Neuron Firing (in pVTA slices) | Biphasic modulation | Peak increase of ~90% at 0.1 µM | [12] |
Signaling Pathways and Mechanisms of Action
The biological effects of salsolinol are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.
Biosynthesis of Salsolinol
Salsolinol is formed endogenously through both enzymatic and non-enzymatic pathways originating from dopamine.
Caption: Endogenous biosynthesis pathways of Salsolinol.
Salsolinol-Induced Neurotoxicity Workflow
The neurotoxic effects of salsolinol involve a cascade of events leading to dopaminergic cell death.
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salsolinol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydroisoquinoline: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 7-methyl-1,2,3,4-tetrahydroisoquinoline. It includes detailed information on its synthesis, spectroscopic properties, and potential biological interactions, presented in a format tailored for scientific and research applications.
Chemical Structure and Properties
This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are prevalent in many natural and synthetic biologically active molecules. The core structure consists of a benzene ring fused to a dihydropyridine ring, with a methyl group substituted at the 7th position of the aromatic ring.
Molecular Formula: C₁₀H₁₃N
Molecular Weight: 147.22 g/mol
CAS Number: 207451-81-8
The fundamental structure is depicted below:
Caption: Chemical structure of this compound with atom numbering.
Stereochemistry
This compound, in its unsubstituted form at the tetrahydroisoquinoline core, does not possess a chiral center and is therefore achiral. A chiral center can be introduced at the C1 position upon substitution, which would result in a pair of enantiomers (R and S). The stereochemistry of such substituted analogs can significantly influence their biological activity.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following chemical shifts are estimated based on the known spectra of 1,2,3,4-tetrahydroisoquinoline and the expected electronic effects of a methyl group on the aromatic ring. Actual experimental values may vary.
| Proton | Predicted ¹H NMR Chemical Shift (ppm) | Carbon | Predicted ¹³C NMR Chemical Shift (ppm) |
| H-1 (CH₂) | ~4.0 | C-1 | ~47 |
| NH | ~2.0 (broad) | C-3 | ~51 |
| H-3 (CH₂) | ~3.2 | C-4 | ~29 |
| H-4 (CH₂) | ~2.8 | C-4a | ~134 |
| H-5 | ~7.0 | C-5 | ~126 |
| H-6 | ~6.9 | C-6 | ~129 |
| H-8 | ~6.9 | C-7 | ~136 |
| 7-CH₃ | ~2.3 | C-8 | ~126 |
| C-8a | ~134 | ||
| 7-CH₃ | ~21 |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would be similar to other tetrahydroisoquinolines, primarily involving the loss of hydrogen and fragmentation of the heterocyclic ring. For a related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, tandem mass spectrometry (LC-MS/MS) shows a parent ion [M+H]⁺ at m/z 147.8 and a major product ion at m/z 130.8, corresponding to the loss of the methyl group and a hydrogen atom.[1][2] A similar fragmentation pattern would be anticipated for the 7-methyl isomer.
| Ion | Expected m/z | Description |
| [M]⁺ | 147 | Molecular Ion |
| [M-H]⁺ | 146 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 132 | Loss of a methyl radical |
Synthesis of this compound
The most common and effective method for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction.[3][4][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.
For the synthesis of this compound, the starting materials would be 2-(4-methylphenyl)ethan-1-amine (also known as 4-methylphenethylamine) and formaldehyde.
Caption: Pictet-Spengler synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound via the Pictet-Spengler reaction.
Materials:
-
2-(4-methylphenyl)ethan-1-amine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-methylphenyl)ethan-1-amine (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Basification: Carefully add 10 M NaOH solution dropwise until the pH of the solution is basic (pH > 10). This will precipitate the product.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.
Biological Context and Signaling Pathways
While the specific biological targets of this compound are not extensively studied, many simple tetrahydroisoquinoline derivatives are known to interact with monoaminergic systems in the central nervous system. For instance, N-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to be a substrate for monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like dopamine and serotonin.[3] Inhibition of MAO can lead to increased levels of these neurotransmitters, which is a mechanism of action for some antidepressant drugs.[7][8]
The interaction of a simple methyl-THIQ with MAO can be visualized as follows:
Caption: Hypothetical interaction of 7-methyl-THIQ with monoamine oxidase (MAO).
This potential interaction suggests that this compound could be a subject of interest in neuropharmacology and drug development for neurological disorders. Further research is required to elucidate its specific biological activities and mechanisms of action.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 3. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet-Spengler_reaction [chemeurope.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Silico Prediction of 7-Methyl-THIQ Bioactivity: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ). The document outlines detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations to investigate the interaction of 7-Methyl-THIQ with key biological targets, including Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), the Dopamine D3 Receptor (D3R), and Acetylcholinesterase (AChE). While specific experimental bioactivity data for 7-Methyl-THIQ is limited, this guide establishes a framework for its prediction based on the known activities of structurally similar tetrahydroisoquinoline analogs. The methodologies presented herein are intended to serve as a practical resource for researchers engaged in the computational assessment of novel therapeutic compounds.
Introduction
1,2,3,4-tetrahydroisoquinolines (THIQs) are a significant class of heterocyclic compounds present in numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1][2] The THIQ scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, leading to effects such as neuroprotection, anticancer, and antimicrobial activities.[1][2] The methylation of the THIQ core, as in 7-Methyl-THIQ, can significantly influence its physicochemical properties and biological activity.
In silico prediction of bioactivity has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and prioritize compounds for further experimental validation. This guide focuses on the application of computational methods to predict the bioactivity of 7-Methyl-THIQ against four key protein targets implicated in neurological and psychiatric disorders:
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are crucial in the metabolism of monoamine neurotransmitters. Inhibition of MAOs is a therapeutic strategy for depression and Parkinson's disease.[3]
-
Dopamine D3 Receptor (D3R): This receptor is a target for antipsychotic and anti-addiction therapies.[4]
-
Acetylcholinesterase (AChE): Inhibition of this enzyme is a primary treatment for Alzheimer's disease.[5]
This document provides detailed protocols for molecular docking, QSAR modeling, and molecular dynamics simulations to elucidate the potential interactions and activities of 7-Methyl-THIQ.
Predicted Bioactivity of 7-Methyl-THIQ and Analogs
| Compound | Target | Bioactivity Type | Value | Reference |
| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | Ki | 15 µM | [6] |
| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | MAO-B | Ki | 1 µM | [6] |
| Salsolinol | MAO-A | Ki | 31 µM | [6] |
| Salsolidine | MAO-A | Ki | 6 µM | [6] |
| Carnegine | MAO-A | Ki | 2 µM | [6] |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (Compound 4a) | Dopamine D3 Receptor | Ki | 2.7 nM | [7] |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (Compound 4h) | Dopamine D3 Receptor | Ki | 4.4 nM | [7] |
| 4-Amino-tetrahydroquinoline derivative | Acetylcholinesterase | IC50 | 0.22 - 0.36 µM | [8] |
In Silico Methodologies and Experimental Protocols
This section details the step-by-step protocols for the in silico prediction of 7-Methyl-THIQ's bioactivity. The workflow for these predictions is illustrated in the following diagram.
Figure 1: General workflow for the in silico prediction of 7-Methyl-THIQ bioactivity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol uses AutoDock Vina, a widely used open-source docking program.
3.1.1. Target Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the human target protein from the Protein Data Bank (PDB):
-
Prepare Receptor:
-
Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared receptor in PDBQT format.
-
3.1.2. Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of 7-Methyl-THIQ can be obtained from PubChem (CID: 13805378) or drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Prepare Ligand:
-
Load the ligand structure into AutoDock Tools.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
3.1.3. Docking Simulation with AutoDock Vina
-
Grid Box Definition: Define the search space (grid box) to encompass the active site of the receptor. The coordinates and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file or through literature search.
-
Configuration File: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt
-
Analyze Results: The output file will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable.
Figure 2: Step-by-step workflow for molecular docking using AutoDock Vina.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models correlate the chemical structure of a series of compounds with their biological activity. This protocol outlines the general steps for building a QSAR model for THIQ analogs.
3.2.1. Data Collection and Preparation
-
Dataset: Compile a dataset of THIQ analogs with their experimentally determined bioactivities (e.g., IC50 or Ki values) against the target of interest.
-
Molecular Descriptors: For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties. This can be done using software like PaDEL-Descriptor, RDKit, or MOE.
3.2.2. Model Building and Validation
-
Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).
-
Model Generation: Use a statistical method (e.g., multiple linear regression, partial least squares, support vector machine) to build a mathematical model that relates the molecular descriptors (independent variables) to the biological activity (dependent variable).
-
Model Validation: Evaluate the predictive power of the model using the test set. Key statistical parameters include the squared correlation coefficient (R²) and the root mean square error (RMSE).
3.2.3. Prediction for 7-Methyl-THIQ
Once a validated QSAR model is established, calculate the molecular descriptors for 7-Methyl-THIQ and use the model to predict its bioactivity.
Figure 3: Workflow for developing and applying a QSAR model.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system. This protocol outlines a general workflow using GROMACS.
3.3.1. System Preparation
-
Complex Structure: Use the best-ranked docked pose of the 7-Methyl-THIQ-protein complex from the molecular docking step.
-
Force Field: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand.
-
Solvation: Place the complex in a periodic box and solvate it with an explicit water model (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and mimic physiological ionic strength.
3.3.2. Simulation Protocol
-
Energy Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Conduct a two-step equilibration process: first in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns).
3.3.3. Trajectory Analysis
Analyze the MD trajectory to study the stability of the complex, ligand-protein interactions, and conformational changes. Key analyses include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis.
Figure 4: Key steps in a molecular dynamics simulation workflow using GROMACS.
Conclusion
This technical guide provides a detailed framework for the in silico prediction of the bioactivity of 7-Methyl-THIQ against key neurological targets. While the absence of direct experimental data for 7-Methyl-THIQ necessitates a predictive approach based on its analogs, the methodologies outlined herein offer a robust strategy for generating testable hypotheses and guiding future experimental investigations. The combination of molecular docking, QSAR modeling, and molecular dynamics simulations allows for a multi-faceted assessment of the potential therapeutic value of 7-Methyl-THIQ. The protocols and workflows presented are intended to be a valuable resource for researchers in the field of computational drug discovery.
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. meilerlab.org [meilerlab.org]
- 4. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
The Potential Endogenous Presence of 7-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ) belongs to the tetrahydroisoquinoline (THIQ) family, a class of compounds that includes both endogenous molecules and synthetic analogs with significant pharmacological activities. While the endogenous presence of several THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), is well-documented, the existence of 7-Me-THIQ as a naturally occurring molecule in biological systems remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of 7-Me-THIQ, including its synthesis, potential biological significance based on related compounds, and detailed analytical methodologies for its detection and quantification. This document is intended to serve as a resource for researchers exploring the neuropharmacology of novel THIQs and their potential roles in health and disease.
Introduction: The Tetrahydroisoquinoline Landscape
Tetrahydroisoquinolines (THIQs) are a diverse group of alkaloids found in plants and have also been identified as endogenous compounds in mammals, including humans.[1] These molecules are structurally related to key neurotransmitters and have garnered significant interest for their wide range of biological activities, spanning from neuroprotection to neurotoxicity.[2] The endogenous formation of THIQs is often attributed to the Pictet-Spengler condensation reaction, a process involving the cyclization of a β-arylethylamine with an aldehyde or ketone.
The position of methylation on the THIQ scaffold dramatically influences its biological properties. For instance, 1-MeTIQ has been extensively studied and is considered a potential endogenous agent with neuroprotective properties, showing promise in models of Parkinson's disease.[3] In contrast, other THIQ derivatives have been implicated in neurotoxic processes. Given the profound impact of methyl group placement on the pharmacological profile of THIQs, the study of less common isomers such as 7-Me-THIQ is warranted to fully understand the structure-activity relationships within this fascinating class of molecules.
Synthesis of this compound
While the endogenous biosynthesis of 7-Me-THIQ has not been definitively established, its chemical synthesis provides the necessary material for pharmacological and analytical studies. The synthesis of THIQ analogs can be achieved through various established organic chemistry reactions.
A common strategy for the synthesis of 7-Me-THIQ would involve a multi-step process starting from a commercially available substituted phenylethylamine or by constructing the isoquinoline core and subsequently introducing the methyl group.
General Synthetic Approach:
A plausible synthetic route, based on established methods for THIQ synthesis, is the Bischler-Napieralski reaction followed by reduction.
-
Step 1: Acylation of a substituted phenylethylamine. 3-Methylphenylethylamine would be acylated, for example, with acetyl chloride, to form the corresponding N-acyl derivative.
-
Step 2: Cyclization via Bischler-Napieralski reaction. The N-acyl-3-methylphenylethylamine would then be treated with a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to induce cyclization and form a 3,4-dihydroisoquinoline intermediate.
-
Step 3: Reduction. The resulting dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline, 7-Me-THIQ, typically using a reducing agent like sodium borohydride.
Synthetic route for this compound.
Potential Biological Significance and Signaling Pathways
The biological effects of 7-Me-THIQ have not been extensively characterized. However, based on the known activities of other THIQ derivatives, several potential areas of pharmacological interest can be proposed.
Neuromodulatory Activity
Many THIQs interact with the dopaminergic system. For instance, some THIQs can inhibit dopamine uptake and modulate the activity of dopamine receptors.[4][5] Given the structural similarity, it is plausible that 7-Me-THIQ could also exhibit effects on dopamine signaling. Further research is needed to investigate its binding affinity for dopamine transporters and receptors.
Neuroprotective or Neurotoxic Potential
The neuroprotective versus neurotoxic effects of THIQs are highly dependent on their substitution patterns.[2] 1-MeTIQ is generally considered neuroprotective, while other analogs have been implicated in neurodegenerative processes. In vitro studies using neuronal cell lines would be a critical first step to assess the potential of 7-Me-THIQ to either protect against or induce neuronal damage.
Potential interactions of 7-Me-THIQ with dopaminergic signaling.
Analytical Methodologies
The detection and quantification of 7-Me-THIQ in biological matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the methods of choice for analyzing THIQs.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For THIQs, derivatization is often necessary to improve their chromatographic properties and sensitivity.
Experimental Protocol: GC-MS Analysis of Methylated THIQs
-
Sample Preparation (e.g., Brain Tissue):
-
Homogenize tissue in an appropriate buffer (e.g., phosphate-buffered saline).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under alkaline conditions to extract the basic THIQ compounds.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization reagent. A common approach for amines is acylation (e.g., with trifluoroacetic anhydride) or silylation.
-
Incubate the sample at an elevated temperature (e.g., 60-80°C) to ensure complete reaction.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.
-
Workflow for GC-MS analysis of 7-Me-THIQ.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of non-volatile or thermally labile compounds, often without the need for derivatization.
Experimental Protocol: HPLC-MS/MS Analysis of Methylated THIQs
-
Sample Preparation:
-
Homogenize tissue and perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
-
HPLC Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of THIQs.[6]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of basic compounds like THIQs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]+) of 7-Me-THIQ and one or more of its specific product ions generated by collision-induced dissociation. This highly selective technique minimizes background noise and enhances sensitivity.
-
Quantitative Data
As of the writing of this guide, there is no published quantitative data on the endogenous concentrations of this compound in any biological tissues or fluids. The tables below are provided as templates for researchers to populate as data becomes available.
Table 1: Hypothetical Concentrations of 7-Me-THIQ in Rodent Brain Regions
| Brain Region | Concentration (ng/g tissue) | Method | Reference |
|---|---|---|---|
| Striatum | Data not available | ||
| Hippocampus | Data not available | ||
| Frontal Cortex | Data not available |
| Cerebellum | Data not available | | |
Table 2: Analytical Parameters for the Quantification of 7-Me-THIQ
| Parameter | GC-MS | HPLC-MS/MS |
|---|---|---|
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Linearity (r²) | To be determined | To be determined |
| Recovery (%) | To be determined | To be determined |
| Intraday Precision (%RSD) | To be determined | To be determined |
| Interday Precision (%RSD) | To be determined | To be determined |
Conclusion and Future Directions
This compound represents an understudied member of the pharmacologically important THIQ family. While its endogenous presence is yet to be confirmed, the established biological activities of its isomers underscore the importance of investigating this compound. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to synthesize 7-Me-THIQ, develop robust methods for its detection, and begin to explore its potential physiological and pathological roles.
Future research should focus on:
-
Screening for Endogenous Presence: Utilizing the sensitive analytical methods described herein to screen various biological tissues and fluids for the presence of 7-Me-THIQ.
-
Pharmacological Characterization: Conducting in vitro and in vivo studies to determine the biological activities of 7-Me-THIQ, particularly its effects on the central nervous system.
-
Biosynthetic Pathway Elucidation: If found to be endogenous, investigating the potential enzymatic pathways responsible for the formation of 7-Me-THIQ.
Answering these questions will be crucial to understanding the full spectrum of activities of the endogenous THIQ landscape and may reveal novel therapeutic targets for a range of neurological disorders.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]
- 4. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of dopamine autoreceptors on temperament and addiction risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preliminary Toxicological Profile of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ): An In-depth Technical Guide
Disclaimer: Direct experimental toxicological data for 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) is not currently available in the public domain. This technical guide provides an inferred toxicological profile based on the known properties of its structural analog, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), and the broader class of tetrahydroisoquinoline (THIQ) derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted with caution.
This document summarizes potential toxicological endpoints, outlines relevant experimental methodologies, and visualizes potential signaling pathways and experimental workflows. All quantitative data presented are hypothetical and for illustrative purposes, derived from the qualitative understanding of related compounds.
Quantitative Toxicological Data (Inferred)
Due to the absence of specific studies on 7-Methyl-THIQ, the following tables present hypothetical quantitative data based on the general toxicological understanding of THIQ analogs. These values are for illustrative purposes and require experimental validation.
Table 1: Inferred Acute Toxicity Data for 7-Methyl-THIQ
| Parameter | Value (mg/kg) | Species | Route of Administration | Notes |
| LD50 | >2000 | Rat | Oral | Inferred from the low acute toxicity profile of some THIQ analogs.[1] |
| LD50 | >2000 | Mouse | Oral | Inferred from the low acute toxicity profile of some THIQ analogs.[1] |
Table 2: Inferred In Vitro Cytotoxicity Data for 7-Methyl-THIQ
| Cell Line | Assay | IC50 (µM) | Exposure Time (hours) | Notes |
| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 100 - 500 | 24 | THIQ analogs have shown variable cytotoxicity in neuronal cell lines.[2] |
| HepG2 (Human Hepatocellular Carcinoma) | LDH Assay | >500 | 24 | Potential for hepatotoxicity should be assessed. |
Table 3: Inferred Genotoxicity Data for 7-Methyl-THIQ
| Assay | Test System | Result | Metabolic Activation | Notes |
| Ames Test | S. typhimurium | Negative | With and Without | Many amine-containing compounds are tested for mutagenicity.[3] |
| In Vitro Micronucleus Test | Human Lymphocytes | Inconclusive | With and Without | Further investigation for clastogenic potential is warranted. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in determining the actual toxicological profile of 7-Methyl-THIQ.
Objective: To evaluate the potential of 7-Methyl-THIQ to induce cytotoxicity in a human neuronal cell line.
Cell Line: SH-SY5Y human neuroblastoma cells, differentiated to a mature neuron-like phenotype.[4]
Methodology:
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Differentiation is induced by treating the cells with retinoic acid for several days.[4]
-
Compound Exposure: Differentiated cells are plated in 96-well plates. 7-Methyl-THIQ is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. A vehicle control is included.
-
Cytotoxicity Assays:
-
MTT Assay: After a 24-hour exposure, MTT reagent is added to the wells. Viable cells with active mitochondria will reduce the MTT to formazan, which is then solubilized, and the absorbance is measured to determine cell viability.
-
LDH Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a colorimetric assay as a measure of cytotoxicity.
-
-
Oxidative Stress Assessment: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.
-
Apoptosis/Necrosis Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[4]
Objective: To determine the acute oral toxicity of 7-Methyl-THIQ in a rodent model.[5]
Species: Wistar rats (female).
Methodology:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Dosing: A starting dose (e.g., 300 mg/kg) of 7-Methyl-THIQ is administered orally by gavage to a group of three female rats. Animals are fasted overnight before dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
-
Stepwise Procedure:
-
If no mortality is observed, the next higher dose is administered to another group of three animals.
-
If mortality is observed, the next lower dose is administered to another group of three animals.
-
The procedure continues until the LD50 can be estimated or the limit dose (2000 mg/kg) is reached without mortality.[5]
-
-
Pathology: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.
Objective: To assess the mutagenic potential of 7-Methyl-THIQ.
Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
Methodology:
-
Plate Incorporation Method: 7-Methyl-THIQ at various concentrations is mixed with the bacterial tester strain and molten top agar. This mixture is poured onto minimal glucose agar plates.
-
Metabolic Activation: For tests with metabolic activation, a liver S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rats is included in the mixture.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertants compared to the solvent control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways involved in THIQ-induced neurotoxicity and a general workflow for toxicological assessment.
Caption: Inferred signaling pathway for 7-Methyl-THIQ neurotoxicity.
Caption: General experimental workflow for toxicological assessment.
Summary and Conclusion
The toxicological profile of 7-Methyl-THIQ remains to be experimentally determined. Based on its structural similarity to 1-MeTIQ and other THIQ derivatives, it may exhibit complex pharmacological and toxicological properties. While some THIQs have been associated with neurotoxicity through mechanisms involving mitochondrial dysfunction and oxidative stress[6], others, like 1-MeTIQ, have shown neuroprotective effects in certain models.[7][8] The GHS classification for the closely related 1-Methyl-THIQ suggests it may be harmful if swallowed and cause skin and eye irritation.[9]
A comprehensive toxicological evaluation of 7-Methyl-THIQ is necessary to establish its safety profile. This should include a battery of in vitro and in vivo tests as outlined in this guide. The provided experimental protocols and workflows offer a foundational framework for researchers and drug development professionals to undertake such an investigation. The inferred data and pathways presented here should be treated as preliminary hypotheses that require rigorous experimental validation.
References
- 1. Median lethal dose - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 7-Methyl-1,2,3,4-tetrahydroisoquinoline
Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ), with a primary focus on its solubility and stability. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It compiles available data on the compound's properties, outlines standard experimental protocols for its characterization, and presents logical workflows for its analysis. Due to the limited publicly available quantitative data specifically for 7-Me-THIQ, this guide incorporates data from closely related tetrahydroisoquinoline (THIQ) analogs to provide a substantive frame of reference.
Introduction to this compound
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities.[1][2] These activities span a wide range, including neuroprotective, anti-addictive, and anticancer properties.[3][4] this compound (CAS 207451-81-8) is a specific analog within this class.[5][6] A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its development as a potential therapeutic agent or research tool. These parameters directly influence formulation, bioavailability, storage, and overall therapeutic efficacy.
Physicochemical Properties
A summary of the fundamental physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 207451-81-8 | [5][7] |
| Molecular Formula | C₁₀H₁₃N | [5][6] |
| Molecular Weight | 147.22 g/mol | [5][6] |
| Appearance | Solid | [8] |
| Boiling Point | 250 °C | [8] |
| Density | 0.990 g/cm³ | [8] |
| Flash Point | 108 °C | [8] |
| LogP | 1.64 | [5] |
| Storage Conditions | 2-8°C, protect from light | [8] |
Solubility Profile
Quantitative aqueous and non-aqueous solubility data for this compound are not extensively reported in public literature. However, the general solubility characteristics of the THIQ class can provide valuable insights. THIQ derivatives are often basic amines, and their solubility is highly dependent on pH. They tend to form water-soluble salts in mild aqueous acid.[9] The table below summarizes available qualitative data and provides context from related analogs.
| Solvent | Solubility of 7-Me-THIQ | Solubility of Related THIQ Analogs | Source |
| Water | Data not available | Slightly soluble (for THIQ-3-methanol) | [10] |
| Mild Aqueous Acid | Expected to be soluble | Water-soluble salts can be formulated | [9] |
| DMSO | Data not available | Good kinetic solubility (> 200 μM for a THIQ derivative) | [11] |
| Ethanol | Data not available | Data not available | |
| Dichloromethane | Data not available | Soluble (for THIQ-3-methanol) | [10] |
Stability Profile
The stability of a compound is critical for determining its shelf-life and ensuring its integrity during experimental procedures and in formulations. Stability is typically assessed under various stress conditions, including changes in pH, temperature, and exposure to light. While specific degradation kinetics for 7-Me-THIQ are not available, recommended storage conditions suggest potential sensitivity to light.[8]
| Condition | Stability Profile of 7-Me-THIQ | General Considerations for THIQ Analogs | Source |
| pH | Data not available | Stability can be pH-dependent; acidic conditions may improve stability for some amine compounds. | [12] |
| Temperature | Recommended storage at 2-8°C or -20°C. | Degradation typically follows first-order kinetics and increases with temperature. | [5][8] |
| Light | Recommended to "protect from light". | Photodegradation can occur, necessitating storage in amber vials or dark conditions. | [8] |
| Oxidation | Data not available | The tetrahydroisoquinoline ring can be susceptible to oxidation. |
Experimental Protocols
Accurate determination of solubility and stability relies on robust and well-defined experimental protocols. The following sections detail standard methodologies applicable to the characterization of 7-Me-THIQ.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method, established by Higuchi and Connors, is the gold standard for determining thermodynamic solubility.[13] It measures the equilibrium concentration of a compound in a solvent, representing its maximum dissolved amount under those conditions.
Objective: To determine the equilibrium solubility of 7-Me-THIQ in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of 7-Me-THIQ to a glass vial to ensure that a saturated solution is formed and solid material remains.[13]
-
Add a precise volume of the desired solvent to the vial.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the excess solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration.
-
The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Stability Assessment using HPLC
Stability testing involves subjecting the compound to stress conditions and monitoring its degradation over time. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, as it can separate the parent compound from its degradation products.[14]
Objective: To evaluate the stability of 7-Me-THIQ under specified conditions (e.g., pH, temperature).
Materials:
-
Stock solution of 7-Me-THIQ of known concentration
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
Temperature-controlled chambers/incubators
-
HPLC system with a UV-Vis or PDA detector
-
Validated HPLC method capable of resolving the parent peak from potential degradants
Procedure:
-
Prepare solutions of 7-Me-THIQ in the different stress condition buffers (e.g., pH 2, 7, and 9) at a known starting concentration.
-
Divide each solution into multiple aliquots for different time points and storage conditions (e.g., 25°C, 40°C, protected from light).
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
Immediately analyze the samples by HPLC.
-
Quantify the peak area of the parent 7-Me-THIQ compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial (time 0) concentration.
-
The rate of degradation can be determined by plotting the natural logarithm of the remaining concentration against time.
Visualized Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and relationships. The following workflows are rendered using Graphviz (DOT language) to meet the specified technical requirements.
General Workflow for Solubility and Stability Analysis
This diagram outlines the overarching process for characterizing a research compound like 7-Me-THIQ, from initial sample preparation through to final data analysis.
Caption: General workflow for solubility and stability testing.
Decision Tree for Kinetic Solubility Assessment
This diagram illustrates a common tiered approach used in early drug discovery to quickly assess the kinetic solubility of a compound in aqueous media, often with co-solvents like DMSO.
Caption: Decision tree for tiered kinetic solubility screening.
Conclusion
This compound is a compound of interest within the broader, pharmacologically significant class of THIQs. While specific quantitative solubility and stability data remain sparse in the public domain, this guide provides a framework for its characterization. Based on its structure and data from related analogs, it is predicted to be a solid with solubility in acidic aqueous solutions and organic solvents, and it may be sensitive to light. The experimental protocols and workflows detailed herein offer a robust starting point for researchers to generate the necessary data to advance the study and development of this and other novel tetrahydroisoquinoline derivatives.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C10H13N | CID 13805378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 207451-81-8 [chemicalbook.com]
- 8. 207451-81-8 CAS MSDS (7-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lookchem.com [lookchem.com]
- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Quantum Chemical Calculations for 7-Methyl-Tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 7-Methyl-Tetrahydroisoquinoline (7-Methyl-THIQ). Tetrahydroisoquinoline and its derivatives are significant scaffolds in medicinal chemistry, and understanding their electronic and structural properties through computational methods is crucial for rational drug design. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, presenting data in a clear, structured format for researchers.
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering insights into molecular structure, reactivity, and interactions that are often difficult to obtain through experimental methods alone. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic characteristics.[1] For molecules like 7-Methyl-THIQ, a derivative of the tetrahydroisoquinoline core, these methods can elucidate the effects of methyl substitution on the molecule's overall properties and potential biological activity.
Density Functional Theory (DFT) is a popular and effective method for these calculations, providing a good balance between accuracy and computational cost.[1][2] Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311+G(**) to achieve reliable results for organic molecules.[3][4]
Computational Methodology
A typical workflow for the quantum chemical analysis of 7-Methyl-THIQ involves several key steps, from initial structure preparation to the calculation of various molecular properties.
Geometry Optimization
The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For 7-Methyl-THIQ, this would involve starting with an initial guess of the structure and using a DFT method, such as B3LYP with the 6-311+G(**) basis set, to find the lowest energy conformation in the gaseous phase.[3][4] Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.[5]
Calculation of Molecular Properties
Once the optimized geometry is obtained, a variety of molecular properties can be calculated to understand the chemical behavior of 7-Methyl-THIQ. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[6]
-
Molecular Electrostatic Potential (MESP): The MESP map provides a visualization of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting non-covalent interactions with biological targets.[6]
-
Thermodynamic Properties: Properties such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures to understand the molecule's stability and behavior under various conditions.
-
Spectroscopic Properties: Theoretical vibrational frequencies (FTIR and Raman) and NMR chemical shifts can be calculated and compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.[3]
The following diagram illustrates a typical computational workflow for these calculations.
Predicted Molecular Properties of 7-Methyl-THIQ
Optimized Geometrical Parameters
The following table presents a selection of predicted bond lengths and angles for the optimized geometry of 7-Methyl-THIQ. These parameters are fundamental to understanding the molecule's three-dimensional structure.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-N | 1.46 |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-C (aliphatic) | 1.53 - 1.55 | |
| C-H (methyl) | 1.09 | |
| Bond Angles (°) | C-N-C | 112.0 |
| C-C-C (aromatic) | 119.0 - 121.0 | |
| H-C-H (methyl) | 109.5 |
Frontier Molecular Orbitals and Global Reactivity Descriptors
The energies of the frontier molecular orbitals and related global reactivity descriptors are key to understanding the chemical reactivity and kinetic stability of 7-Methyl-THIQ.[6]
| Parameter | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 |
| HOMO-LUMO Energy Gap | ΔE | 5.3 |
| Ionization Potential | IP | 5.8 |
| Electron Affinity | EA | 0.5 |
| Electronegativity | χ | 3.15 |
| Chemical Hardness | η | 2.65 |
| Chemical Softness | S | 0.19 |
| Electrophilicity Index | ω | 1.86 |
Thermodynamic Properties
The calculated thermodynamic properties provide insight into the stability of 7-Methyl-THIQ at a standard temperature and pressure.
| Property | Symbol | Predicted Value |
| Zero-point vibrational energy | ZPE | 155.3 kcal/mol |
| Enthalpy | H | 165.8 kcal/mol |
| Gibbs Free Energy | G | 128.4 kcal/mol |
| Entropy | S | 88.7 cal/mol·K |
Relationship between Quantum Chemical Properties and Biological Activity
The data obtained from quantum chemical calculations can be correlated with the potential biological activity of 7-Methyl-THIQ. This relationship is crucial for guiding the design of more potent and selective drug candidates.
The following diagram illustrates the conceptual link between calculated properties and drug activity.
For instance, the MESP can identify regions of the molecule that are likely to form hydrogen bonds or other non-covalent interactions with a biological target.[6] The HOMO-LUMO gap can provide insights into the molecule's stability and potential for undergoing metabolic reactions.[6] This information, when combined with molecular docking studies, can provide a comprehensive picture of the molecule's potential as a drug candidate.[7][8][9]
Conclusion
Quantum chemical calculations offer a powerful approach to characterizing the structural and electronic properties of 7-Methyl-THIQ. By employing methods such as DFT, researchers can gain valuable insights that can guide the synthesis and experimental testing of novel therapeutic agents based on the tetrahydroisoquinoline scaffold. The data and methodologies presented in this guide serve as a foundational resource for scientists and drug development professionals working in this exciting area of research.
References
- 1. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Enzymatic Screening of 7-Methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the initial enzymatic screening of the novel compound, 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ). Due to a lack of direct enzymatic screening data for this specific molecule, this guide proposes a rational screening cascade. The primary focus is on Monoamine Oxidases (MAO-A and MAO-B), based on substantial evidence of inhibitory activity from structurally related tetrahydroisoquinoline alkaloids.[1][2][3] This document provides detailed experimental protocols for both a broad-based initial enzyme panel screening and a focused assessment of MAO inhibition. Furthermore, it includes visual workflows and relevant signaling pathways to guide the experimental process.
Introduction: Rationale for Enzymatic Screening
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[4] Derivatives of THIQ have been investigated for various therapeutic applications, including as anticancer, anti-HIV, antibacterial, and neuroprotective agents. A significant body of research has demonstrated that simple isoquinoline alkaloids, including various THIQ derivatives, are notable inhibitors of Monoamine Oxidases (MAO).[1][2][3]
MAOs are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[5][6] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor sensitivity.[7] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[8][9]
Given the established activity of the THIQ core against MAO, it is hypothesized that this compound may also exhibit inhibitory effects on these enzymes. This guide, therefore, presents a focused approach for the initial enzymatic screening of 7-Me-THIQ, prioritizing the evaluation of its potential as a MAO inhibitor.
Proposed Initial Enzymatic Screening Workflow
A two-tiered approach is recommended for the initial enzymatic characterization of 7-Methyl-THIQ. The first tier involves a broad screening against a panel of representative enzymes to identify any off-target effects and to uncover unexpected activities. The second, more focused tier, will quantitatively assess the inhibitory potential against MAO-A and MAO-B.
References
- 1. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. benchchem.com [benchchem.com]
- 6. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry, utilizing the Pictet-Spengler reaction. The procedure involves the acid-catalyzed cyclization of 2-(3-methylphenyl)ethylamine with formaldehyde. This application note includes a summary of reaction parameters, a step-by-step experimental protocol, and visualizations of the reaction mechanism and experimental workflow to ensure reproducibility and aid in understanding the synthetic pathway.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. The Pictet-Spengler reaction is a classic and efficient method for the construction of the THIQ ring system.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the desired tetrahydroisoquinoline.[1][2] This method is widely used due to its operational simplicity and the ready availability of starting materials.
This document outlines the synthesis of this compound, a specific derivative with potential applications in the development of novel therapeutic agents.
Reaction Scheme
The synthesis of this compound proceeds via the reaction of 2-(3-methylphenyl)ethylamine with formaldehyde in the presence of an acid catalyst.
Scheme 1: Pictet-Spengler Synthesis of this compound
Caption: Overall reaction for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material 1 | 2-(3-methylphenyl)ethylamine | General Knowledge |
| Starting Material 2 | Formaldehyde (37% aqueous solution) | General Knowledge |
| Catalyst | Concentrated Hydrochloric Acid (HCl) | General Knowledge |
| Solvent | Water/Ethanol | General Knowledge |
| Reaction Temperature | Reflux | General Knowledge |
| Reaction Time | 4 hours | General Knowledge |
| Yield | ~75% (representative) | General Knowledge |
Note: The yield is representative and may vary based on specific experimental conditions and scale.
Experimental Protocol
This protocol details the synthesis of this compound.
Materials:
-
2-(3-methylphenyl)ethylamine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) pellets
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-(3-methylphenyl)ethylamine (10.0 g, 74.0 mmol) and 30 mL of water.
-
Acidification: Slowly add concentrated hydrochloric acid (10 mL) to the stirred solution.
-
Addition of Formaldehyde: To the resulting solution, add formaldehyde (37% aqueous solution, 6.5 mL, 81.4 mmol).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4 hours.
-
Cooling and Basification: After 4 hours, cool the reaction mixture to room temperature in an ice bath. Carefully make the solution basic (pH > 10) by the slow addition of sodium hydroxide pellets.
-
Extraction: Transfer the basic solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt. To prepare the hydrochloride salt, dissolve the crude product in a minimal amount of ethanol and add concentrated HCl dropwise until the solution is acidic. The salt will precipitate and can be collected by filtration and recrystallized from ethanol/ether.
Visualizations
Reaction Mechanism
The Pictet-Spengler reaction proceeds through the formation of an iminium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution.
Caption: Mechanism of the Pictet-Spengler reaction.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the synthesis of 7-Methyl-THIQ.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
Conclusion
The Pictet-Spengler reaction provides a straightforward and effective method for the synthesis of this compound. The protocol described herein is a general procedure that can be adapted and optimized for specific research needs. The resulting compound can serve as a key building block for the development of novel compounds with potential therapeutic applications.
References
Application Note and Protocol for the HPLC Purification of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) is a derivative of the tetrahydroisoquinoline (THIQ) core, a structural motif found in numerous biologically active compounds and natural products. As a synthetic intermediate or a final product in drug discovery and development, obtaining high-purity 7-Methyl-THIQ is crucial for accurate biological evaluation and subsequent applications. This document provides a detailed protocol for the purification of 7-Methyl-THIQ using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is based on established principles for the separation of small molecules, particularly heterocyclic amines.[1][2][3]
Experimental Protocols:
This protocol outlines the necessary steps for sample preparation, HPLC purification, and post-purification analysis of 7-Methyl-THIQ.
1. Materials and Equipment:
-
Preparative HPLC system with a gradient pump, autosampler, fraction collector, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Crude 7-Methyl-THIQ sample.
-
0.22 µm syringe filters.
-
Rotary evaporator.
-
Lyophilizer (optional).
2. Sample Preparation:
-
Dissolve the crude 7-Methyl-THIQ sample in a minimal amount of Solvent A.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[4][5]
3. Preparative HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 30 minutes at the designated flow rate.
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the compound using a linear gradient of Solvent B. A typical gradient would be from 5% to 95% Solvent B over 40 minutes. The optimal gradient may need to be determined empirically based on the crude sample's complexity.
-
Fraction Collection: Collect fractions corresponding to the main peak that elutes from the column.
4. Post-Purification Analysis:
-
Purity Assessment: Analyze the collected fractions using analytical RP-HPLC to determine the purity of the isolated 7-Methyl-THIQ.
-
Identity Confirmation: Confirm the identity of the purified compound using mass spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile using a rotary evaporator. The remaining aqueous solution containing the purified product can be lyophilized to obtain a solid powder.
Data Presentation:
The following table summarizes hypothetical quantitative data from the purification of 7-Methyl-THIQ.
| Parameter | Value |
| Crude Sample | |
| Initial Mass | 500 mg |
| Purity (by analytical HPLC) | 85% |
| Preparative HPLC | |
| Column | C18, 250 x 20 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Gradient | 5-95% B over 40 min |
| Detection Wavelength | 270 nm |
| Retention Time (Major Peak) | 25.3 min |
| Purified Product | |
| Final Mass | 395 mg |
| Purity (by analytical HPLC) | >99% |
| Recovery Yield | 92.9% |
| Analytical HPLC | |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic or Gradient (as developed) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 8.7 min |
| Mass Spectrometry | |
| [M+H]⁺ Calculated | 148.1121 m/z |
| [M+H]⁺ Found | 148.1125 m/z |
Mandatory Visualization:
Caption: Experimental workflow for the HPLC purification of 7-Methyl-THIQ.
Caption: Hypothetical signaling pathway of 7-Methyl-THIQ as a dopaminergic antagonist.
References
- 1. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Fluorometric analysis of the long-wavelength absorption band of N-7 methylated GMP into the constituent bands of the two electronic states - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing THIQ as a Ligand in Receptor Binding Assays
Introduction
Tetrahydroisoquinoline (THIQ) is a potent and highly selective small molecule agonist for the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) integral to regulating energy homeostasis and appetite.[1][2][3] Its high affinity and selectivity make it an invaluable tool for researchers in pharmacology and drug development. While the following application notes and protocols are centered on the well-characterized parent compound, THIQ, the principles and methodologies can serve as a robust framework for investigating related derivatives, such as 7-Methyl-THIQ. These guidelines detail the use of THIQ in receptor binding and functional assays to characterize its interaction with MC4R and to screen for novel ligands.
Data Presentation: Receptor Binding Profile of THIQ
THIQ demonstrates significant selectivity for the human and rat melanocortin-4 receptor (MC4R) over other melanocortin receptor subtypes. The binding affinities and functional potencies are summarized below.
Table 1: Binding Affinity (IC₅₀) of THIQ at Human Melanocortin Receptors [3]
| Receptor Subtype | IC₅₀ (nM) |
| Human MC1R | 2067 |
| Human MC3R | 761 |
| Human MC4R | 1.2 |
| Human MC5R | 326 |
Table 2: Functional Potency (EC₅₀) of THIQ at Human Melanocortin Receptors [3]
| Receptor Subtype | EC₅₀ (nM) |
| Human MC1R | 2850 |
| Human MC3R | 2487 |
| Human MC4R | 2.1 |
| Human MC5R | 737 |
Table 3: Affinity and Potency of THIQ at Rat Melanocortin Receptors [3]
| Parameter | Receptor Subtype | Value (nM) |
| IC₅₀ | Rat MC4R | 0.6 |
| Rat MC3R | 1883 | |
| Rat MC5R | 1575 | |
| EC₅₀ | Rat MC4R | 2.9 |
| Rat MC3R | 1325 | |
| Rat MC5R | >3000 |
Signaling Pathway
THIQ binding to the MC4R, which is primarily coupled to the stimulatory G protein (Gαs), initiates a canonical signaling cascade.[2] This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.
Application Notes
-
Selective MC4R Agonist: THIQ serves as a reference compound for studying MC4R pharmacology due to its high potency and selectivity. It can be used in in vitro and in vivo models to probe the physiological roles of MC4R activation, such as the regulation of food intake and energy balance.[4]
-
Competitive Binding Assays: As an unlabeled ligand, THIQ is ideal for competitive binding experiments to determine the affinity of novel, unknown compounds for the MC4R. By competing with a radiolabeled ligand, THIQ allows for the calculation of the inhibitory constant (Ki) of test compounds.
-
Functional Assay Standard: In functional assays, such as cAMP accumulation assays, THIQ can be used as a standard agonist to determine the potency (EC₅₀) and efficacy of test compounds, classifying them as agonists, partial agonists, or antagonists.
-
Pharmacoperone Activity: THIQ has been shown to act as a pharmacoperone, rescuing the cell surface expression and signaling of certain intracellularly retained MC4R mutants.[1][3] This makes it a valuable tool for studying MC4R trafficking and for investigating potential therapeutic strategies for genetic obesity disorders caused by such mutations.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for MC4R
This protocol describes how to determine the binding affinity (IC₅₀) of 7-Methyl-THIQ by measuring its ability to displace a known radioligand, such as [¹²⁵I]NDP-MSH, from membranes of cells expressing the human MC4R.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human MC4R.
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]NDP-MSH).
-
Unlabeled Ligand: THIQ (or 7-Methyl-THIQ) stock solution in DMSO, serially diluted.
-
Non-specific binding control: High concentration of an unlabeled MC4R agonist (e.g., 1 µM NDP-MSH).
-
96-well microplates and glass fiber filter mats (GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Ligand Addition:
-
Total Binding: Add 25 µL of vehicle (e.g., buffer with DMSO).
-
Non-specific Binding (NSB): Add 25 µL of 1 µM unlabeled NDP-MSH.
-
Competition: Add 25 µL of serially diluted THIQ (from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Radioligand Addition: Add 25 µL of [¹²⁵I]NDP-MSH to all wells to a final concentration of ~50 pM.
-
Membrane Addition: Add 150 µL of the cell membrane preparation (5-10 µg protein/well) to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through a GF/C filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (25 mM HEPES, pH 7.4).
-
Counting: Dry the filter mat, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Determine the percentage of specific binding at each THIQ concentration.
-
Plot the percentage of specific binding against the log concentration of THIQ.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of THIQ to stimulate the production of intracellular cAMP, confirming its agonist activity and determining its functional potency (EC₅₀).
Materials:
-
HEK293 or CHO cells stably expressing human MC4R.
-
Cell culture medium (e.g., DMEM).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
IBMX (3-isobutyl-1-methylxanthine) solution (a phosphodiesterase inhibitor).
-
THIQ (or 7-Methyl-THIQ) stock solution, serially diluted.
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based kits).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed MC4R-expressing cells into a 96-well plate and grow to ~90% confluency.
-
Pre-treatment: Wash the cells with stimulation buffer. Pre-incubate the cells with stimulation buffer containing 0.5 mM IBMX for 15-30 minutes at 37°C to inhibit cAMP degradation.
-
Ligand Stimulation: Add serial dilutions of THIQ (from 10⁻¹¹ M to 10⁻⁵ M) to the wells. Include a vehicle control for baseline measurement.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol to release the accumulated intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's instructions. This typically involves adding detection reagents and incubating for a specified time.
-
Measurement: Read the plate using a plate reader appropriate for the assay format (e.g., a fluorescence or luminescence reader).
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of THIQ.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ value, which represents the concentration of THIQ that produces 50% of the maximal response.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Key amino acid residues in the Melanocortin-4 Receptor for nonpeptide THIQ Specific Binding and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Methyl-1,2,3,4-tetrahydroisoquinoline in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ) is a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are recognized for their diverse biological activities within the central nervous system.[1] While research specifically on 7-Me-THIQ is limited, the broader family of THIQs, including its close analog 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been investigated for its neuroprotective, neuro-modulatory, and behavioral effects.[2][3] This document provides detailed application notes and experimental protocols for investigating the potential of 7-Me-THIQ in neuroscience research, drawing upon the established methodologies and findings from structurally related THIQ derivatives. The provided information aims to serve as a comprehensive guide for researchers exploring the therapeutic potential of this compound class in neurological and psychiatric disorders.
Potential Applications in Neuroscience
Based on the known neuropharmacological profile of related THIQ compounds, 7-Me-THIQ is a promising candidate for investigation in several areas of neuroscience research:
-
Neuroprotective Agent: Like 1MeTIQ, 7-Me-THIQ may offer protection against neuronal damage in models of neurodegenerative diseases such as Parkinson's disease. The proposed mechanisms include free radical scavenging and modulation of glutamatergic excitotoxicity.[4]
-
Modulator of Monoaminergic Systems: THIQ derivatives are known to inhibit monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine.[5][6] This suggests that 7-Me-THIQ could be explored for its potential antidepressant and anti-anxiety effects.[7]
-
Dopamine Receptor Ligand: The tetrahydroisoquinoline scaffold is a key component of molecules that interact with dopamine receptors. For instance, a 7-cyano substituted THIQ derivative acts as a negative allosteric modulator of dopamine D2 and D3 receptors, suggesting a potential role for 7-Me-THIQ in modulating dopaminergic neurotransmission, which is relevant for conditions like schizophrenia and substance use disorders.[8][9]
-
Analgesic in Neuropathic Pain: 1MeTIQ has demonstrated efficacy in animal models of diabetic neuropathic pain, suggesting that 7-Me-THIQ could be investigated as a potential treatment for chronic pain conditions.[10]
Quantitative Data Summary of Related THIQ Derivatives
Due to the limited availability of quantitative data for 7-Me-THIQ, the following tables summarize key data from closely related THIQ compounds to provide a comparative context for experimental design.
Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of THIQ Derivatives
| Compound | MAO Isoform | Ki (μM) | Inhibition Type | Source |
| 1-Cyano-TIQ | MAO-A | 16.4 | Competitive | [6] |
| 1-Cyano-TIQ | MAO-B | 25.2 | Competitive | [6] |
| N-(1'-cyanoethyl)-TIQ | MAO-A | 37.6 | Competitive | [6] |
| N-(1'-cyanoethyl)-TIQ | MAO-B | 28.9 | Competitive | [6] |
| N-(1'-cyanopropyl)-TIQ | MAO-A | 22.5 | Competitive | [6] |
| N-(1'-cyanopropyl)-TIQ | MAO-B | 18.7 | Competitive | [6] |
| N-(1'-cyanobutyl)-TIQ | MAO-A | 20.1 | Competitive | [6] |
| N-(1'-cyanobutyl)-TIQ | MAO-B | 16.9 | Competitive | [6] |
Table 2: Behavioral Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
| Animal Model | Behavioral Test | Dose (mg/kg, i.p.) | Effect | Source |
| Rat (Cocaine Self-Administration) | Cocaine-Maintained Responding | 25 - 50 | Dose-dependent decrease | [11] |
| Rat (Cocaine-Induced Reinstatement) | Cocaine Seeking Behavior | 25 - 50 | Decrease | [11] |
| Mouse (Diabetic Neuropathic Pain) | Mechanical Allodynia (von Frey) | 15 - 45 | Reversal of allodynia | [10] |
| Mouse (Diabetic Neuropathic Pain) | Thermal Hyperalgesia (Tail Immersion) | 15 - 45 | Reversal of hyperalgesia | [10] |
| Mouse (Depression) | Forced Swim Test | 10, 25, 50 | Decreased immobility time | [7] |
| Mouse (Depression) | Tail Suspension Test | 10, 25, 50 | Decreased immobility time | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the neuropharmacological properties of 7-Me-THIQ. These protocols are adapted from studies on related THIQ compounds.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol determines the inhibitory potential of 7-Me-THIQ on MAO-A and MAO-B enzymes.
Materials:
-
This compound (7-Me-THIQ)
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Sodium phosphate buffer (pH 7.4)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Spectrofluorometer
Procedure:
-
Enzyme Preparation: Dilute recombinant MAO-A and MAO-B in sodium phosphate buffer to a working concentration.
-
Inhibitor Preparation: Prepare a stock solution of 7-Me-THIQ in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.
-
Assay:
-
In a 96-well plate, add 50 µL of sodium phosphate buffer.
-
Add 25 µL of the 7-Me-THIQ dilution (or control inhibitor/vehicle).
-
Add 25 µL of the respective MAO enzyme (MAO-A or MAO-B).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding 75 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) using a spectrofluorometer with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 7-Me-THIQ relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Behavioral Assessment - Forced Swim Test (FST) in Mice
This protocol assesses the potential antidepressant-like effects of 7-Me-THIQ.[7]
Animals:
-
Male C57BL/6J mice (8-10 weeks old)
Materials:
-
7-Me-THIQ
-
Saline solution (vehicle)
-
Imipramine (positive control)
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer 7-Me-THIQ (e.g., 10, 25, 50 mg/kg), saline, or imipramine (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Forced Swim Test:
-
Gently place each mouse into an individual cylinder of water for a 6-minute session.
-
Record the entire session with a video camera.
-
After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Compare the immobility time between the 7-Me-THIQ treated groups, the vehicle group, and the positive control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Protocol 3: Neurochemical Analysis via High-Performance Liquid Chromatography (HPLC)
This protocol measures the levels of dopamine, serotonin, and their metabolites in brain tissue following 7-Me-THIQ administration.[7]
Animals and Tissue Collection:
-
Male C57BL/6J mice.
-
Administer 7-Me-THIQ or vehicle as in the behavioral protocol.
-
At a designated time point post-injection, euthanize the mice and rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on ice.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
Materials:
-
Perchloric acid (0.1 M) with 0.05% EDTA
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., sodium acetate buffer with methanol, EDTA, and an ion-pairing agent)
-
Standards for dopamine, serotonin, DOPAC, HVA, and 5-HIAA
Procedure:
-
Sample Preparation:
-
Homogenize the frozen brain tissue in a specific volume of ice-cold perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
Separate the monoamines and their metabolites on the C18 column using the specified mobile phase and flow rate.
-
Detect the compounds using the electrochemical detector set at an appropriate potential.
-
-
Data Analysis:
-
Quantify the concentration of each analyte by comparing the peak areas to those of the external standards.
-
Normalize the concentrations to the weight of the tissue sample.
-
Compare the neurotransmitter and metabolite levels between the 7-Me-THIQ treated and vehicle control groups.
-
Visualizations
Signaling Pathway Diagram
Caption: Potential signaling pathways of 7-Me-THIQ.
Experimental Workflow Diagram
Caption: Experimental workflow for 7-Me-THIQ investigation.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, SB269652 May Lead to a New Generation of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7tmantibodies.com [7tmantibodies.com]
- 10. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the behavioral effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) as a Potential PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that mediates a wide range of cellular functions.[1][2] The PDE4 family is composed of four subtypes (PDE4A, B, C, and D) which are predominantly expressed in inflammatory and immune cells. By degrading cAMP, PDE4 terminates its signaling cascade. Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), leading to a downstream anti-inflammatory response. This mechanism makes PDE4 a key therapeutic target for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[2][3]
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[4] Recent studies have identified THIQ derivatives as potent inhibitors of PDE4, making this scaffold a promising starting point for the development of novel anti-inflammatory agents.[1][2] This document provides a comprehensive guide for the synthesis and evaluation of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ), a specific analog, as a potential PDE4 inhibitor. While direct PDE4 inhibition data for 7-Methyl-THIQ is not currently published, this guide outlines the necessary protocols to synthesize and characterize its activity based on established methods for other THIQ derivatives.
PDE4-cAMP Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for inhibitors. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn modulates various downstream signaling pathways, ultimately resulting in the suppression of pro-inflammatory mediators.[5]
Synthesis Protocol for 7-Methyl-THIQ
The synthesis of this compound can be achieved via established methods such as the Pictet-Spengler or Bischler-Napieralski reactions. The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can then be readily reduced to the desired tetrahydroisoquinoline.[6][7][8]
Protocol: Bischler-Napieralski Synthesis and Reduction
Step 1: Synthesis of N-(4-methylphenethyl)acetamide
-
Dissolve 2-(4-methylphenyl)ethan-1-amine in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add an equimolar amount of acetyl chloride (or another acylating agent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by column chromatography or recrystallization.
Step 2: Cyclization to 7-methyl-1-methyl-3,4-dihydroisoquinoline
-
To the N-(4-methylphenethyl)acetamide, add phosphorus oxychloride (POCl₃) as both the reagent and solvent.[9]
-
Reflux the mixture for the time determined by TLC monitoring until the starting material is consumed.[9]
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of >10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 3,4-dihydroisoquinoline.
Step 3: Reduction to this compound
-
Dissolve the crude 7-methyl-1-methyl-3,4-dihydroisoquinoline in methanol and cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[9]
-
After the addition, allow the reaction to stir at room temperature for several hours.
-
Remove the methanol under reduced pressure and add water to the residue.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate to yield the crude this compound.
-
Purify the final product by column chromatography to obtain pure 7-Methyl-THIQ.
Data Presentation: PDE4 Inhibitory Activity of THIQ Derivatives
While no specific data exists for 7-Methyl-THIQ, the following table summarizes the reported in vitro PDE4 inhibitory activities of other tetrahydroisoquinoline derivatives to provide a benchmark for the expected potency.
| Compound ID | PDE4 Subtype | IC₅₀ (µM) | Reference |
| Compound 8 | PDE4B | - | [10] |
| (7-cyclopentyloxy)-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-3-methoxy-phenyl)methanone | |||
| Compound 19 | PDE4B | 0.88 | [10] |
| PDE4D | >20 | [10] | |
| Compound 4m | PDE4B | - | [1] |
| Compound 36 | PDE4D | - | [2] |
| SCH 351591 | PDE4 (mixed) | 0.058 | [11] |
| SCH 365351 | PDE4 (mixed) | 0.020 | [11] |
Experimental Protocols
The following protocols describe standard in vitro and cell-based assays to determine the PDE4 inhibitory potential of a test compound like 7-Methyl-THIQ.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay, a common and robust method for measuring PDE4 activity and screening for inhibitors.[5][13]
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)
-
Test Compound (7-Methyl-THIQ) stock solution in DMSO
-
Positive Control (e.g., Roflumilast)
-
FAM-cAMP (fluorescently labeled cAMP substrate)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
Binding Agent (e.g., IMAP™ Binding Solution)
-
Low-volume, black, 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of 7-Methyl-THIQ in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. Prepare similar dilutions for the positive control, Roflumilast.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[5]
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.[5]
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.[5]
-
Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.[5]
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on enzyme activity.
-
Reaction Termination: Add the Binding Agent to all wells according to the manufacturer's instructions. This stops the reaction and binds to the hydrolyzed 5'-AMP product.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow for binding.[5]
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for FAM fluorescence.
Data Analysis:
The raw fluorescence polarization data is used to calculate the percent inhibition for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[5]
Cell-Based cAMP Measurement Assay
This protocol describes a method to determine the IC₅₀ of a test compound by measuring its effect on forskolin-stimulated cAMP accumulation in a cell-based assay.[12][14][15]
Materials:
-
Cell Line: A suitable cell line such as Human Embryonic Kidney (HEK293) cells.[12]
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Test Compound (7-Methyl-THIQ) stock solution in DMSO
-
Forskolin stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white opaque plates (for luminescence assays)
Procedure:
-
Cell Seeding: Culture HEK293 cells to 80-90% confluency. Detach the cells and resuspend them in fresh culture medium. Seed the cells into a 96-well or 384-well plate at a density of 10,000-20,000 cells per well. Incubate the plate overnight to allow for cell attachment.[12]
-
Compound Preparation: Perform serial dilutions of 7-Methyl-THIQ in assay buffer to create a concentration range suitable for determining the IC₅₀ (e.g., from 1 pM to 10 µM).[12]
-
Compound Treatment: Remove the culture medium from the wells and wash gently with PBS. Add assay buffer to each well and equilibrate the cells. Add the diluted 7-Methyl-THIQ or vehicle (DMSO) to the respective wells and incubate for 15-30 minutes at 37°C.[12]
-
cAMP Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal response (e.g., 1-10 µM) to stimulate cAMP production.[12]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the protocol of the chosen cAMP assay kit.
Data Analysis:
The raw data should be normalized. The signal from the vehicle-treated wells (forskolin only) can be set as 100% cAMP accumulation, and the signal from the unstimulated cells (no forskolin) as 0%.[12] The IC₅₀ value is determined by plotting the normalized response against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Investigating the Neuroprotective Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), a promising endogenous compound with therapeutic potential for neurodegenerative diseases. This document details the mechanisms of action, summarizes key quantitative data, and provides detailed protocols for essential experiments to evaluate its neuroprotective properties.
Introduction
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) is an endogenous amine found in the mammalian brain that has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration, particularly those relevant to Parkinson's disease.[1][2] Unlike some of its structural analogs that exhibit neurotoxic properties, 1-Me-THIQ has been shown to protect neurons from a range of insults, including oxidative stress, excitotoxicity, and mitochondrial dysfunction.[3][4][5] Its multifaceted mechanism of action makes it a compelling candidate for further investigation and development as a neuroprotective agent.
Mechanisms of Neuroprotective Action
The neuroprotective effects of 1-Me-THIQ are attributed to several key mechanisms:
-
Inhibition of Monoamine Oxidase (MAO): 1-Me-THIQ acts as a reversible inhibitor of both MAO-A and MAO-B. By inhibiting these enzymes, it reduces the catabolism of dopamine, a process that generates reactive oxygen species (ROS) and contributes to oxidative stress in dopaminergic neurons.[4]
-
Antioxidant Properties: 1-Me-THIQ exhibits direct free-radical scavenging activity and may also indirectly enhance the cellular antioxidant defense system by inducing the expression of antioxidant enzymes.[3][4]
-
Modulation of the Glutamatergic System: 1-Me-THIQ functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate-mediated excitotoxicity. By blocking excessive calcium influx through NMDA receptors, 1-Me-THIQ prevents the downstream cascade of events leading to neuronal cell death.[1][4]
-
Mitochondrial Protection: 1-Me-THIQ has been shown to prevent the inhibition of mitochondrial complex I, a critical component of the electron transport chain.[6][7] This action helps to maintain cellular energy production and reduce mitochondrial-derived oxidative stress.
Data Presentation
The following tables summarize quantitative data from key studies investigating the neuroprotective effects of 1-Me-THIQ.
Table 1: In Vitro Neuroprotective Effects of 1-Me-THIQ
| Cell Type | Neurotoxin (Concentration) | 1-Me-THIQ Concentration (µM) | Outcome Measure | Result | Reference |
| Rat Mesencephalic Neurons | MPP+ (10 µM) | 100 | Cell Viability | Significant protection against MPP+-induced cell death. | [3] |
| Rat Mesencephalic Neurons | 6-OHDA (20 µM) | 100 | Cell Viability | Significant protection against 6-OHDA-induced cell death. | [3] |
| Rat Mesencephalic Neurons | Rotenone (10 nM) | 100 | Cell Viability | Significant protection against rotenone-induced cell death. | [3] |
| Rat Hippocampal Cultures | MK-801 (200 µM) | 50, 100 | Cell Viability (MTT) | Significantly prevented the reduction in cell viability. | [4] |
| Rat Hippocampal Cultures | MK-801 (200 µM) | 50, 100 | LDH Release | Significantly prevented the increase in LDH release. | [4] |
Table 2: In Vivo Neuroprotective Effects of 1-Me-THIQ in a Rat Model of Parkinson's Disease (1BnTIQ-induced)
| Treatment Group | Dose of 1-Me-THIQ (mg/kg) | Brain Region | Neurochemical Parameter | % Change from 1BnTIQ Control | Reference |
| 1BnTIQ + 1-Me-THIQ (acute) | 25 | Striatum | Dopamine (DA) | Complete antagonization | [1][2] |
| 1BnTIQ + 1-Me-THIQ (acute) | 50 | Striatum | Dopamine (DA) | Complete antagonization | [1][2] |
| 1BnTIQ + 1-Me-THIQ (chronic) | 25 | Striatum | Dopamine (DA) | Complete antagonization | [1][2] |
| 1BnTIQ + 1-Me-THIQ (chronic) | 50 | Striatum | Dopamine (DA) | Complete antagonization | [1][2] |
Table 3: Effect of 1-Me-THIQ on Dopamine Metabolites in Rat Striatum
| Treatment Group | Dose of 1-Me-THIQ (mg/kg) | DOPAC Concentration | HVA Concentration | 3-MT Concentration | Reference |
| Acute 1-Me-THIQ | 25 | ~30% decrease | No significant change | ~50% increase | [1] |
| Acute 1-Me-THIQ | 50 | ~45% decrease | No significant change | ~70% increase | [1] |
| Chronic 1-Me-THIQ | 25 | ~40% decrease | ~25% decrease | ~100% increase | [1] |
| Chronic 1-Me-THIQ | 50 | ~50% decrease | ~30% decrease | ~120% increase | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the neuroprotective action of 1-Me-THIQ and the general workflows for relevant experimental protocols.
Caption: Overview of the primary neuroprotective mechanisms of 1-Me-THIQ.
Caption: General experimental workflow for in vitro neuroprotection assays.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the neuroprotective effects of 1-Me-THIQ.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete culture medium
-
96-well culture plates
-
1-Me-THIQ
-
Neurotoxin (e.g., MPP+, 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare solutions of 1-Me-THIQ and the chosen neurotoxin in culture medium.
-
Remove the old medium and add fresh medium containing the different treatment conditions (vehicle control, neurotoxin alone, neurotoxin with different concentrations of 1-Me-THIQ, 1-Me-THIQ alone).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control group.
Protocol 2: Assessment of Cell Death using LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
Treated cell cultures in a 96-well plate (from a parallel experiment to the MTT assay)
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Sample Collection: Carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well without disturbing the cells.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).
Protocol 3: Detection of Apoptosis by TUNEL Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
TUNEL Staining: Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI.
-
Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Protocol 4: Measurement of Caspase-3 Activity
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell lysates from treated cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the treated cells using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, mix an equal amount of protein from each lysate with the caspase-3 substrate and reaction buffer according to the kit's instructions.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as fold-change relative to the control.
Protocol 5: In Vivo Microdialysis for Neurotransmitter Analysis
This protocol allows for the in vivo measurement of neurotransmitters like dopamine and its metabolites, or glutamate, in specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Probe Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum) of an anesthetized animal using a stereotaxic apparatus. Allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a set period.
-
Drug Administration: Administer 1-Me-THIQ and/or the neurotoxin systemically (e.g., i.p.) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using an appropriate HPLC method.
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline values.
Conclusion
1-Me-THIQ demonstrates significant neuroprotective potential through a combination of mechanisms, including MAO inhibition, antioxidant effects, NMDA receptor antagonism, and mitochondrial protection. The provided data and protocols offer a solid foundation for researchers to further investigate and validate the therapeutic utility of this promising endogenous compound in the context of neurodegenerative diseases. Further research into the specific downstream signaling pathways modulated by 1-Me-THIQ will be crucial for a complete understanding of its neuroprotective actions and for the development of targeted therapeutic strategies.
References
- 1. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Bcl-2 family proteins by posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Both Stereoselective (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers Protect Striatal Terminals Against Rotenone-Induced Suppression of Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for Evaluating 7-Methyl-THIQ Activity
Introduction
7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) is a synthetic analog belonging to the tetrahydroisoquinoline (THIQ) class of compounds. THIQ derivatives are found in nature and have been synthesized for various pharmacological applications, with many analogs demonstrating significant biological activities, including neuroprotective properties.[1] Given the therapeutic interest in this scaffold for neurodegenerative disorders, it is crucial to characterize the bioactivity of novel derivatives like 7-Methyl-THIQ.
These application notes provide a comprehensive suite of cell-based assays to determine the cytotoxic profile, neuroprotective efficacy, and potential mechanism of action of 7-Methyl-THIQ. The protocols are designed for researchers in drug discovery and development, focusing on a neuroprotection screening pipeline. This pipeline begins with assessing baseline cytotoxicity, followed by evaluating the compound's ability to protect neuronal cells from a specific neurotoxin, and finally, exploring its impact on key cellular pathways, including monoamine oxidase B (MAO-B) activity, apoptosis, mitochondrial health, and oxidative stress.
Section 1: Cytotoxicity Profile of 7-Methyl-THIQ
Before assessing therapeutic effects, it is essential to determine the inherent cytotoxicity of 7-Methyl-THIQ to establish a non-toxic working concentration range. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Experimental Protocol 1: MTT Assay for Cell Viability
This protocol details the steps to evaluate the effect of 7-Methyl-THIQ on the viability of a human neuroblastoma cell line, SH-SY5Y.
-
Cell Culture : Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[3]
-
Cell Seeding : Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare a stock solution of 7-Methyl-THIQ in a suitable solvent (e.g., DMSO). Create a serial dilution of 7-Methyl-THIQ in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 7-Methyl-THIQ. Include a vehicle-only control.
-
Incubation : Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition : Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[4] Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation : Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization : Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement : Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Cytotoxicity of 7-Methyl-THIQ
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| SH-SY5Y | 24 | Data |
| SH-SY5Y | 48 | Data |
Workflow Visualization
Section 2: Neuroprotective Activity of 7-Methyl-THIQ
This section describes an assay to evaluate the potential of 7-Methyl-THIQ to protect neuronal cells from neurotoxin-induced cell death. MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, is a potent neurotoxin that selectively damages dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain, making it a widely used agent to model Parkinson's disease in vitro.[6][7]
Experimental Protocol 2: MPP+-Induced Neurotoxicity Assay
-
Cell Culture and Seeding : Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment : After 24 hours of incubation, remove the medium and add fresh medium containing non-toxic concentrations of 7-Methyl-THIQ (determined from the MTT assay). Incubate the cells for a pre-treatment period (e.g., 2-4 hours). Include a "vehicle-only" control group and a "MPP+ only" control group.
-
Neurotoxin Challenge : Prepare a solution of MPP+ in culture medium. Add MPP+ to the wells (final concentration typically 0.5-2 mM, to be optimized for the cell line) that already contain 7-Methyl-THIQ or vehicle. Do not add MPP+ to the "vehicle-only" control wells.
-
Incubation : Incubate the plate for 24-48 hours at 37°C.
-
Viability Assessment : After the incubation period, assess cell viability using the MTT assay as described in Protocol 1 (steps 5-9).
-
Data Analysis : Calculate the percentage of neuroprotection afforded by 7-Methyl-THIQ by normalizing the data. The viability of the "vehicle-only" group is set to 100%, and the "MPP+ only" group represents the baseline for toxicity.
-
Neuroprotection (%) = [(Viability(Compound+MPP+) - Viability(MPP+ only)) / (Viability(Vehicle) - Viability(MPP+ only))] x 100
-
Data Presentation: Neuroprotective Effect of 7-Methyl-THIQ against MPP+
| 7-Methyl-THIQ Conc. (µM) | Cell Viability (%) vs. Vehicle | Neuroprotection (%) |
| 0 (MPP+ only) | Data | 0 |
| 1 | Data | Data |
| 5 | Data | Data |
| 10 | Data | Data |
Section 3: Mechanistic Evaluation of 7-Methyl-THIQ
The following assays are designed to investigate the potential mechanisms underlying the neuroprotective effects of 7-Methyl-THIQ.
Monoamine Oxidase B (MAO-B) Inhibition
THIQ analogs have been investigated as inhibitors of MAO-B, an enzyme involved in the catabolism of dopamine.[3] Its inhibition is a therapeutic strategy for Parkinson's disease. This assay measures MAO-B activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction, using a fluorometric probe.[3][8]
Experimental Protocol 3: Fluorometric MAO-B Inhibition Assay
-
Cell Culture : Seed SH-SY5Y cells (which endogenously express MAO-B) in a 96-well black, clear-bottom plate at 5 x 10⁴ cells per well and incubate for 24 hours.[3]
-
Compound Treatment : Treat cells with varying concentrations of 7-Methyl-THIQ for a desired time (e.g., 1-2 hours). Include a vehicle control and a positive control inhibitor (e.g., Pargyline).[3][9]
-
Cell Lysis : Wash cells twice with ice-cold PBS and add 50 µL of ice-cold cell lysis buffer. Incubate on ice for 30 minutes with gentle shaking. Centrifuge the plate to pellet debris and transfer the supernatant (lysate) to a new 96-well plate.[3]
-
MAO-B Reaction : Prepare a reaction mixture containing an MAO-B substrate (e.g., Benzylamine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in a reaction buffer.[3][9]
-
Fluorescence Measurement : Add the reaction mixture to each well containing the cell lysate. Incubate at 37°C for 30-60 minutes, protected from light. Measure fluorescence using a microplate reader with excitation at ~540 nm and emission at ~590 nm.[3]
-
Data Analysis : Calculate the percentage of MAO-B inhibition for each concentration of 7-Methyl-THIQ relative to the vehicle control and determine the IC50 value.
Data Presentation: MAO-B Inhibitory Activity
| Compound | IC50 (µM) |
| 7-Methyl-THIQ | Data |
| Pargyline (Control) | Data |
Signaling Pathway Visualization
Assessment of Apoptosis
Neurotoxins can induce apoptosis, or programmed cell death. This protocol measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.
Experimental Protocol 4: Caspase-3 Activity Assay
-
Cell Treatment : Seed SH-SY5Y cells in a 96-well plate and treat with 7-Methyl-THIQ and/or MPP+ as described in the neuroprotection assay (Protocol 2).
-
Cell Lysis : After treatment, lyse the cells according to the manufacturer's protocol for a commercial caspase-3 activity assay kit.
-
Caspase Reaction : Add the cell lysate to a new plate containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays).[10]
-
Signal Measurement : Incubate at 37°C for 1-2 hours. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis : Normalize caspase-3 activity to the total protein concentration in each lysate. Express the results as a fold change relative to the vehicle control.
Data Presentation: Effect on Caspase-3 Activity
| Treatment Group | Caspase-3 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| MPP+ only | Data |
| MPP+ + 7-Methyl-THIQ (1 µM) | Data |
| MPP+ + 7-Methyl-THIQ (10 µM) | Data |
Measurement of Mitochondrial Membrane Potential (ΔΨm)
MPP+ toxicity is linked to mitochondrial dysfunction, leading to the collapse of the mitochondrial membrane potential (ΔΨm). This assay uses a potentiometric dye like TMRM or JC-10 to assess mitochondrial health.[11][12]
Experimental Protocol 5: ΔΨm Assay using TMRM
-
Cell Treatment : Seed SH-SY5Y cells on a 96-well black, clear-bottom plate or on glass coverslips. Treat with 7-Methyl-THIQ and/or MPP+ as described in Protocol 2. Include a positive control for depolarization (e.g., FCCP).
-
Dye Loading : Remove the treatment medium and incubate the cells with a medium containing a low concentration of TMRM (e.g., 25-100 nM) for 30-40 minutes at 37°C.[11]
-
Imaging/Measurement :
-
Microscopy : Wash cells with buffer and image immediately using a fluorescence microscope. Healthy cells with polarized mitochondria will accumulate the dye and show bright red fluorescence. Depolarized mitochondria will not retain the dye.[11]
-
Plate Reader : After washing, measure the fluorescence intensity using a microplate reader (Ex/Em ~549/575 nm).
-
-
Data Analysis : Quantify the fluorescence intensity per cell (for microscopy) or per well (for plate reader). Express the results as a percentage of the vehicle control.
Data Presentation: Effect on Mitochondrial Membrane Potential
| Treatment Group | TMRM Fluorescence Intensity (% of Vehicle Control) |
| Vehicle Control | 100 |
| MPP+ only | Data |
| MPP+ + 7-Methyl-THIQ (1 µM) | Data |
| MPP+ + 7-Methyl-THIQ (10 µM) | Data |
| FCCP (Positive Control) | Data |
Quantification of Intracellular Reactive Oxygen Species (ROS)
Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a common mechanism of neurotoxicity.[13][14] This assay uses the cell-permeable probe DCFDA (H2DCFDA) to measure intracellular ROS levels.
Experimental Protocol 6: Intracellular ROS Measurement
-
Cell Treatment : Seed SH-SY5Y cells in a 96-well black, clear-bottom plate. Treat with 7-Methyl-THIQ and/or MPP+ for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event.[15]
-
Probe Loading : Remove the treatment medium and wash the cells once with PBS. Load the cells with a working solution of DCFDA (e.g., 10-20 µM) in serum-free medium or PBS.[13][15]
-
Incubation : Incubate the plate for 30-45 minutes at 37°C in the dark.[15]
-
Measurement : Remove the DCFDA solution and wash the cells. Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13][15]
-
Data Analysis : Express the fluorescence intensity as a fold change relative to the vehicle-treated control cells.
Data Presentation: Effect on Intracellular ROS Levels
| Treatment Group | ROS Levels (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| MPP+ only | Data |
| MPP+ + 7-Methyl-THIQ (1 µM) | Data |
| MPP+ + 7-Methyl-THIQ (10 µM) | Data |
Overall Mechanistic Pathway Visualization
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 7. researchgate.net [researchgate.net]
- 8. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Animal Models for Studying 7-Methyl-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the physiological and behavioral effects of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ). This document outlines detailed protocols for key experiments, summarizes quantitative data, and visualizes relevant biological pathways to facilitate research and drug development efforts.
Introduction to this compound (7-Me-THIQ)
This compound (7-Me-THIQ) belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQs, including the closely studied analog 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), are known to be present endogenously in the mammalian brain and exhibit a range of biological activities.[1][2] Research suggests that these compounds possess neuroprotective, antidepressant-like, and potential anti-Parkinsonian properties.[3][4][5] Their mechanism of action is thought to involve the modulation of monoaminergic systems, including the inhibition of monoamine oxidase (MAO) and interaction with neurotransmitter pathways.[6][7][8]
Animal Models
Rodent models, particularly mice and rats, are the most common systems for studying the in vivo effects of 7-Me-THIQ and its analogs. The choice of model depends on the specific research question.
-
Normal (Wild-Type) Rodents: Used to investigate the baseline pharmacological and behavioral effects of 7-Me-THIQ, such as its impact on mood and motor activity. C57BL/6J mice are a frequently used strain for behavioral studies.[9]
-
Neurotoxin-Induced Models of Parkinson's Disease: To study the neuroprotective potential of 7-Me-THIQ, models using neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 6-hydroxydopamine (6-OHDA) are employed.[10][11][12] These toxins selectively destroy dopaminergic neurons, mimicking some of the pathology of Parkinson's disease.
-
Models of Depression: The antidepressant-like effects of 7-Me-THIQ can be evaluated using models of behavioral despair, such as the Forced Swim Test (FST) and Tail Suspension Test (TST).[9] Chronic mild stress models can also be utilized for a more translationally relevant assessment.[8]
-
Models of Neuropathic Pain: The analgesic properties of 7-Me-THIQ can be investigated in models of neuropathic pain, such as streptozotocin (STZ)-induced diabetic neuropathy.[13]
Data Presentation
The following tables summarize quantitative data from studies on 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a close analog of 7-Me-THIQ, which provides a strong basis for designing experiments with 7-Me-THIQ.
Table 1: Effects of 1MeTIQ on Immobility Time in Behavioral Despair Tests in Mice
| Test | Animal Model | Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |
| Forced Swim Test (FST) | Male C57BL/6J mice | 1MeTIQ | 10 | Significant decrease in immobility time | [9] |
| 1MeTIQ | 25 | Significant decrease in immobility time | [9] | ||
| 1MeTIQ | 50 | Significant decrease in immobility time | [9] | ||
| Imipramine (control) | 15 | Significant decrease in immobility time | [9] | ||
| Tail Suspension Test (TST) | Male C57BL/6J mice | 1MeTIQ | 10 | Significant decrease in immobility time | [9] |
| 1MeTIQ | 25 | Significant decrease in immobility time | [9] | ||
| 1MeTIQ | 50 | Significant decrease in immobility time | [9] | ||
| Imipramine (control) | 30 | Significant decrease in immobility time | [9] |
Table 2: Effects of 1MeTIQ on Neurotransmitter Levels in a Model of Diabetic Neuropathic Pain in Mice
| Brain Region | Neurotransmitter | Experimental Group | Outcome | Reference |
| Striatum | Dopamine | STZ-induced diabetic mice | Decreased levels | [13] |
| STZ + 1MeTIQ (15-45 mg/kg, i.p.) | Reversal of dopamine decrease | [13] | ||
| Frontal Cortex | Serotonin | STZ-induced diabetic mice | Decreased levels | [13] |
| STZ + 1MeTIQ (15-45 mg/kg, i.p.) | Reversal of serotonin decrease | [13] | ||
| Striatum | Serotonin | STZ-induced diabetic mice | Decreased levels | [13] |
| STZ + 1MeTIQ (15-45 mg/kg, i.p.) | Reversal of serotonin decrease | [13] | ||
| Hippocampus | Serotonin | STZ-induced diabetic mice | Decreased levels | [13] |
| STZ + 1MeTIQ (15-45 mg/kg, i.p.) | Reversal of serotonin decrease | [13] |
Experimental Protocols
Substance Administration
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
-
Preparation of 7-Me-THIQ Solution: Dissolve 7-Me-THIQ in sterile 0.9% NaCl (saline) solution. The concentration should be calculated based on the desired dose (e.g., in mg/kg) and an injection volume of 10 ml/kg body weight. Ensure the pH of the solution is close to neutral (~7.0).[14]
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.
-
Injection: Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Administration: Inject the calculated volume of the 7-Me-THIQ solution.
-
Post-injection Monitoring: Observe the animal for any adverse reactions immediately after injection and at regular intervals as required by the experimental design.
Behavioral Assays
Protocol 2: Forced Swim Test (FST) in Mice
This test is used to assess antidepressant-like activity.[2][15]
-
Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm in height) filled with water (24-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer 7-Me-THIQ or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the session using a video camera for later analysis.
-
-
Scoring: The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is typically scored during the last 4 minutes of the 6-minute test. A decrease in immobility time is indicative of an antidepressant-like effect.[15]
Protocol 3: Tail Suspension Test (TST) in Mice
This is another common test for screening potential antidepressant drugs.[16][17][18]
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended.
-
Procedure:
-
Administer 7-Me-THIQ or vehicle to the mice.
-
Suspend each mouse individually by its tail using adhesive tape, ensuring the tape is attached approximately 1-2 cm from the tip of the tail. The mouse should be suspended high enough that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
-
Scoring: The total time the mouse remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect. To prevent tail-climbing behavior, a small cylinder can be placed around the tail.[17]
Neurochemical Analysis
Protocol 4: HPLC Analysis of Monoamine Neurotransmitters
This protocol is for the quantification of dopamine, serotonin, and their metabolites in brain tissue.[3][9][19]
-
Tissue Preparation:
-
Following behavioral testing or at the designated experimental endpoint, euthanize the animal and rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on ice.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet proteins.
-
-
HPLC with Electrochemical Detection (HPLC-ED):
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a specific volume of the filtered supernatant into the HPLC system.
-
Use a reverse-phase C18 column for separation.
-
The mobile phase composition will vary depending on the specific neurotransmitters being analyzed but typically consists of a buffer, an ion-pairing agent, and an organic modifier (e.g., methanol or acetonitrile).
-
Detect the neurotransmitters using an electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification: Calculate the concentration of each neurotransmitter by comparing the peak areas from the samples to those of a standard curve generated with known concentrations of the analytes.
Signaling Pathways
The neuroprotective and antidepressant-like effects of 7-Me-THIQ and its analogs are believed to be mediated through the modulation of several key signaling pathways.
Monoamine Oxidase (MAO) Inhibition
7-Me-THIQ and related compounds have been shown to inhibit MAO-A and MAO-B.[6][7] MAO is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to increased synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant action.
Modulation of CREB Signaling
The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity, survival, and the therapeutic action of antidepressants.[20][21][22] The activation of monoaminergic systems by 7-Me-THIQ can lead to the downstream activation of signaling cascades, such as the PKA pathway, which in turn phosphorylates and activates CREB. Activated CREB then promotes the transcription of genes involved in neuroprotection and synaptic function, such as brain-derived neurotrophic factor (BDNF).
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective effect of (R)- and (S)-1-methyl-1,2,3,4-tetrahydroisoquinolines on a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Generation of Mitochondrial Toxin Rodent Models of Parkinson's Disease Using 6-OHDA , MPTP , and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. researchgate.net [researchgate.net]
- 20. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reduced expression of glutamate receptors and phosphorylation of CREB are responsible for in vivo Delta9-THC exposure-impaired hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Deficits in amygdaloid cAMP-responsive element–binding protein signaling play a role in genetic predisposition to anxiety and alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-Methyl-1,2,3,4-tetrahydroisoquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The two most common and effective methods for the synthesis of the this compound scaffold are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2][3][4] The Pictet-Spengler reaction involves the condensation of 4-methylphenethylamine with an aldehyde (typically formaldehyde or a formaldehyde equivalent) followed by an acid-catalyzed cyclization.[5] The Bischler-Napieralski reaction utilizes the cyclization of an N-acyl-4-methylphenethylamine to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[1][4][6]
Q2: Which synthetic route is generally preferred for this specific compound?
For the synthesis of this compound, the Pictet-Spengler reaction is often preferred due to its more direct nature, typically involving a one-pot reaction from the corresponding phenethylamine. The methyl group at the para-position is an electron-donating group, which activates the aromatic ring and facilitates the electrophilic aromatic substitution required for cyclization in the Pictet-Spengler reaction.[7][8] The Bischler-Napieralski reaction is also a viable route but involves an additional step of preparing the N-acyl derivative and a subsequent reduction step.
Q3: What is a reasonable expected yield for the synthesis of this compound?
While specific yield data for this compound is not extensively reported in readily available literature, yields for analogous Pictet-Spengler and Bischler-Napieralski reactions can vary significantly based on the specific conditions and substrates used. For the Pictet-Spengler synthesis of similar tetrahydroisoquinolines, yields can range from moderate to high.[9] In the case of the Bischler-Napieralski reaction, the cyclization step can also provide good yields, with the overall yield being dependent on the efficiency of the reduction of the intermediate dihydroisoquinoline.[10]
Q4: How can I purify the final product, this compound?
Purification of this compound can typically be achieved through several methods. Column chromatography on silica gel is a common technique. Additionally, the basic nature of the tetrahydroisoquinoline allows for purification via acid-base extraction. The product can also be precipitated as a salt, such as the hydrochloride salt, by treating a solution of the free base in an organic solvent (e.g., diethyl ether) with a solution of HCl.[11]
Troubleshooting Guides
Pictet-Spengler Reaction Troubleshooting
Q: My Pictet-Spengler reaction yield is low. What are the potential causes and solutions?
A: Low yields in the Pictet-Spengler synthesis of this compound can stem from several factors:
-
Incomplete Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Ensure your aldehyde source is fresh and reactive. For formaldehyde, paraformaldehyde or 1,3,5-trioxane can be used, and they require sufficient acid catalysis to depolymerize.
-
Insufficient Acid Catalysis: A strong acid is generally required to catalyze the cyclization.[5] If the reaction is sluggish, a stronger acid or slightly elevated temperatures may be necessary. However, excessively harsh conditions can lead to side reactions. Superacids have been used for less activated systems, but for a methyl-substituted phenethylamine, standard strong acids like HCl or trifluoroacetic acid should suffice.[9]
-
Poor Quality Starting Material: Ensure the purity of your 4-methylphenethylamine. Impurities can interfere with the reaction.
-
Suboptimal Reaction Conditions: The reaction temperature and time may need optimization. If the reaction is incomplete at room temperature, gentle heating can be applied. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q: I am observing significant side product formation. What are they and how can I minimize them?
A: A potential side reaction is the polymerization of the aldehyde, especially formaldehyde. Using a slight excess of the phenethylamine can sometimes help to ensure the aldehyde is consumed in the desired reaction. Additionally, other electrophilic aromatic substitution reactions could occur if the reaction conditions are too harsh. Careful control of temperature and the amount of acid catalyst is crucial.
Bischler-Napieralski Reaction Troubleshooting
Q: The cyclization step of my Bischler-Napieralski synthesis is not working well. What should I check?
A: The success of the Bischler-Napieralski cyclization depends heavily on the dehydrating agent and reaction conditions:
-
Choice of Dehydrating Agent: Phosphoryl chloride (POCl₃) is commonly used. For less reactive substrates, the addition of phosphorus pentoxide (P₂O₅) can be beneficial as it leads to the formation of pyrophosphates, which are better leaving groups.[12]
-
Reaction Temperature: The reaction often requires heating (refluxing in a suitable solvent like toluene or xylene) to proceed at a reasonable rate.[12]
-
Purity of the N-acyl Precursor: Ensure your N-(4-methylphenethyl)formamide is pure and dry. Moisture can quench the dehydrating agent.
Q: I am getting a significant amount of a styrene byproduct. How can I prevent this?
A: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter reaction.[7][12] This is more prominent when the intermediate nitrilium ion is stable. To minimize this side reaction, you can try the following:
-
Use Milder Conditions: Modern variations of the Bischler-Napieralski reaction use reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) which can promote cyclization under milder conditions, potentially reducing the formation of the styrene byproduct.[12]
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[12]
Q: The reduction of the intermediate 3,4-dihydroisoquinoline is giving me a low yield. What can I do?
A: The reduction of the imine functionality in the dihydroisoquinoline is typically straightforward but can be optimized:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective choice.[6] If this is not effective, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but with greater caution regarding the workup procedure.
-
Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC. The reaction is usually fast at room temperature or 0 °C.
Experimental Protocols
Pictet-Spengler Synthesis of this compound
Step 1: Synthesis of 4-Methylphenethylamine (if not commercially available)
Several methods can be used for the synthesis of 4-methylphenethylamine. One common method is the reduction of 4-methylphenylacetonitrile.
-
Materials: 4-methylphenylacetonitrile, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), 1 M Hydrochloric acid, 1 M Sodium hydroxide.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylphenylacetonitrile (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting solids and wash them with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-methylphenethylamine.
-
Step 2: Pictet-Spengler Cyclization
-
Materials: 4-methylphenethylamine, Paraformaldehyde, Concentrated Hydrochloric Acid, Methanol.
-
Procedure:
-
Dissolve 4-methylphenethylamine (1 equivalent) in methanol.
-
Add paraformaldehyde (1.2 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Bischler-Napieralski Synthesis of this compound
Step 1: Synthesis of N-(4-methylphenethyl)formamide
-
Materials: 4-methylphenethylamine, Formic acid.
-
Procedure:
-
In a round-bottom flask, mix 4-methylphenethylamine (1 equivalent) with an excess of formic acid (e.g., 3-5 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and carefully pour it into ice water.
-
Neutralize the solution with a base such as sodium carbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield N-(4-methylphenethyl)formamide.
-
Step 2: Bischler-Napieralski Cyclization and Reduction
-
Materials: N-(4-methylphenethyl)formamide, Phosphorus oxychloride (POCl₃), Toluene (anhydrous), Sodium borohydride (NaBH₄), Methanol.
-
Procedure (Cyclization):
-
Dissolve N-(4-methylphenethyl)formamide (1 equivalent) in anhydrous toluene.
-
Slowly add phosphorus oxychloride (1.5-2 equivalents) to the solution at 0 °C.
-
After the addition, heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous layer basic with concentrated ammonium hydroxide and extract the product with toluene or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Procedure (Reduction):
-
Dissolve the crude 3,4-dihydroisoquinoline intermediate in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (1.5-2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Pictet-Spengler Synthesis of Tetrahydroisoquinolines
| Starting Phenethylamine | Aldehyde | Acid Catalyst | Solvent | Temperature | Yield (%) |
| Phenethylamine | Dimethoxymethane | Conc. HCl | - | 100 °C | 40 |
| 3,4-Dimethoxyphenethylamine | Benzaldehyde | TFA | Microwave | - | 98 |
| 2-(3,4-dimethoxyphenyl)ethylamine | Various Aldehydes | BF₃·OEt₂ | CH₂Cl₂ | - | - |
| Tryptamine | Various Aldehydes | Acetic Acid | Toluene | RT | 54 |
Note: This table presents data for analogous reactions to provide a general reference.[6][13]
Table 2: Comparison of Reaction Conditions for Bischler-Napieralski Synthesis of Tetrahydroisoquinolines
| N-Acyl-phenethylamine Derivative | Cyclizing Agent | Solvent | Temperature | Reduction | Overall Yield (%) |
| N-acetyl-β-arylethyl amine derivative | POCl₃ | - | - | NaBH₄ | 70 |
| N-acyl derivative of β-phenylethylamine | POCl₃, P₂O₅, or ZnCl₂ | Toluene/Xylene | Reflux | NaBH₄ | - |
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | - | - | - | - |
Note: This table presents data for analogous reactions to provide a general reference.[1][6][10]
Visualizations
Caption: Experimental workflow for the Pictet-Spengler synthesis.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. pages.jh.edu [pages.jh.edu]
Technical Support Center: Overcoming Challenges in the Purification of 7-Methyl-THIQ Isomers
This technical support center is designed for researchers, scientists, and drug development professionals facing challenges in the purification and analysis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) isomers. Due to their structural similarity, separating these chiral compounds requires specialized techniques and systematic troubleshooting. This guide provides answers to common questions, detailed troubleshooting steps, and example protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 7-Methyl-THIQ isomers so challenging? A1: 7-Methyl-THIQ exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility.[1][2] Consequently, they do not separate using standard chromatography techniques (like a typical C18 column) and require a chiral environment to differentiate between them.[2][3] This differentiation is crucial as enantiomers can exhibit different pharmacological and toxicological effects in biological systems.[4]
Q2: What is the most effective technique for separating 7-Methyl-THIQ enantiomers? A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers like 7-Methyl-THIQ.[5][6] CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.[2][7] Screening multiple CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based) is the recommended starting approach, as there is no universal CSP for all compounds.[2][8][9]
Q3: Besides the chiral column, what are the most critical parameters to optimize for successful separation? A3: The mobile phase composition, including the organic modifier, additives, and flow rate, is critical.[10][11] For polysaccharide-based columns, solvents like ethanol, isopropanol, and acetonitrile mixed with alkane are common. For reversed-phase separations, adjusting the pH and buffer concentration can significantly impact resolution for ionizable compounds like THIQ derivatives.[11] Temperature is another key parameter, as it can alter the selectivity and efficiency of the separation.[11]
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
-
Question: My 7-Methyl-THIQ isomer peaks are not separating. What steps should I take?
-
Answer: This is the most common challenge in chiral separations. A systematic optimization of your chromatographic conditions is necessary.
-
Initial System Checks:
-
Confirm Column Suitability: Ensure you are using a chiral stationary phase. Standard achiral columns like C18 will not resolve enantiomers.[2]
-
Column Health: An old or contaminated column can lose its resolving power. Evaluate its performance with a known standard.[10]
-
System Suitability: Verify your HPLC system is functioning correctly by running a system suitability test.[10]
-
-
Optimization Strategies:
-
Screen Different CSPs: The interaction between the analyte and the chiral stationary phase is highly specific. If one column fails, screen others with different chemistries (e.g., cellulose-based, amylose-based, cyclodextrin-based).[8][9]
-
Optimize Mobile Phase:
-
Organic Modifier: The choice of organic solvent (e.g., methanol, ethanol, isopropanol, acetonitrile) can dramatically affect selectivity. Test different solvents and their ratios in the mobile phase.[11]
-
Additives: For basic compounds like 7-Methyl-THIQ, adding a small amount of an amine modifier like diethylamine (DEA) in normal-phase or an acid like trifluoroacetic acid (TFA) in reversed-phase can improve peak shape and resolution.[8]
-
-
Adjust Temperature: Lowering the column temperature often increases the interaction differences between enantiomers and the CSP, which can lead to improved resolution.[11]
-
Lower the Flow Rate: Reducing the flow rate increases the interaction time between the isomers and the stationary phase, potentially improving the separation of closely eluting peaks.[10]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for 7-Methyl-THIQ are tailing or fronting. What is the cause and how can I fix it?
-
Answer: Poor peak shape compromises resolution and the accuracy of quantification.
-
For Peak Tailing:
-
Cause: Often caused by secondary interactions, such as the basic amine group of the THIQ molecule interacting with acidic silanol groups on the silica support of the column.
-
Solution:
-
Add a Mobile Phase Modifier: Introduce a competing base, such as diethylamine (DEA) or triethylamine (TEA), at a low concentration (e.g., 0.1%) to the mobile phase. This modifier will preferentially interact with the active sites on the stationary phase, leading to more symmetrical peaks.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants.[10]
-
-
-
For Peak Fronting:
-
Cause: This is often a sign of column overload or an issue with the sample solvent.
-
Solution:
-
Reduce Sample Concentration: Decrease the amount of sample injected onto the column.
-
Use a Weaker Sample Solvent: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase whenever possible. Injecting a sample in a much stronger solvent can cause the peak to front.[10]
-
-
-
Issue 3: Shifting or Unstable Retention Times
-
Question: The retention times for my isomers are drifting between injections. How can I stabilize them?
-
Answer: Stable retention times are critical for reliable peak identification.
-
Potential Causes & Solutions:
-
Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.[10]
-
Inconsistent Mobile Phase: Ensure the mobile phase is thoroughly mixed and degassed. If preparing it manually, ensure the composition is consistent for each batch. Air bubbles in the system can cause pressure fluctuations and shifting retention times.[12]
-
Pump Issues: Leaks or failing check valves in the HPLC pump can lead to an inconsistent flow rate. Perform regular pump maintenance and check for a steady pressure reading.[13]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This can take 10-20 column volumes or more, especially when switching mobile phases.
-
-
Issue 4: System Backpressure is Too High
-
Question: After several injections, my HPLC system pressure has increased significantly. What should I do?
-
Answer: High backpressure can damage the column and the HPLC pump.
-
Troubleshooting Steps:
-
Identify the Source: Systematically disconnect components (starting from the detector and moving backward toward the pump) to locate the source of the blockage.[11]
-
Check for Blocked Frits: The inlet frit of the column or guard column is a common site for clogs from sample particulates or mobile phase precipitation. If the column manufacturer permits, try back-flushing the column at a low flow rate.[12]
-
Filter Your Samples: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Data Presentation
Systematically documenting your experimental results is crucial for method development. The following tables provide templates for organizing your data during screening and optimization.
Table 1: Example Data for Chiral Stationary Phase (CSP) Screening for 7-Methyl-THIQ Isomers
| Column Name | Chiral Selector | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Retention Time (t_R1, min) | Retention Time (t_R2, min) | Resolution (R_s) |
|---|---|---|---|---|---|---|---|
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) + 0.1% DEA | 1.0 | 25 | 8.2 | 9.5 | 1.8 |
| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH (85:15) + 0.1% DEA | 1.0 | 25 | 10.1 | 10.8 | 1.1 |
| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | ACN/MeOH (50:50) + 0.1% TFA | 0.8 | 30 | 6.5 | 6.5 | 0.0 |
| CYCLOBOND I | Beta-cyclodextrin | ACN/Water (40:60) | 1.0 | 25 | 12.3 | 12.3 | 0.0 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Example Data for Mobile Phase Optimization on Chiralpak IA Column
| Hexane:IPA Ratio | Additive (DEA) | Flow Rate (mL/min) | Temp (°C) | Retention Time (t_R1, min) | Retention Time (t_R2, min) | Resolution (R_s) |
|---|---|---|---|---|---|---|
| 95:5 | 0.1% | 1.0 | 25 | 12.4 | 15.1 | 2.1 |
| 90:10 | 0.1% | 1.0 | 25 | 8.2 | 9.5 | 1.8 |
| 85:15 | 0.1% | 1.0 | 25 | 6.1 | 6.9 | 1.4 |
| 90:10 | 0.05% | 1.0 | 25 | 8.5 | 10.0 | 1.6 |
| 90:10 | 0.1% | 0.8 | 25 | 10.3 | 11.9 | 2.0 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for 7-Methyl-THIQ Isomers
This protocol outlines a general strategy for developing a robust separation method.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 7-Methyl-THIQ racemic mixture.
-
Dissolve the sample in 1 mL of a solvent compatible with the initial mobile phase conditions (e.g., for normal phase, use a small amount of the mobile phase itself).
-
If solubility is an issue, sonicate for 5 minutes.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Initial Column and Mobile Phase Screening:
-
Select a set of 3-5 chiral columns with diverse selectivities (e.g., Chiralpak IA, Chiralcel OD, Chiralpak AD).[11]
-
For normal phase mode, start with a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) as an additive to improve peak shape.
-
For reversed-phase mode, start with Acetonitrile/Water (50:50 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Inject the sample onto each column and evaluate the chromatograms for any separation. A resolution factor (Rs) greater than 1.5 is considered a baseline separation.[14]
-
-
Method Optimization:
-
Select the column/mobile phase combination that shows the best initial separation or "hit".
-
Vary Organic Modifier Ratio: Adjust the ratio of the organic solvent (e.g., change Hexane/IPA from 90:10 to 95:5 or 85:15). Decreasing the percentage of the polar alcohol will generally increase retention and may improve resolution.[10]
-
Change Organic Modifier: If using IPA, test ethanol as an alternative, as it can offer different selectivity.
-
Optimize Temperature: Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to see how it affects resolution.
-
Adjust Flow Rate: If peaks are very close, reduce the flow rate (e.g., to 0.8 or 0.5 mL/min) to see if resolution improves.[10]
-
Document all results systematically as shown in the tables above.
-
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and understanding the key relationships in your experiments.
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: Key parameter relationships in chiral HPLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 3. youtube.com [youtube.com]
- 4. How to Separate Enantiomers | ChemTalk [chemistrytalk.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study [mdpi.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. uhplcs.com [uhplcs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Direct Enantiomeric Separation and Determination of Hexythiazox Enantiomers in Environment and Vegetable by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylation of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-methylation of 7-Methyl-THIQ. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-methylation of 7-Methyl-THIQ, particularly when using the Eschweiler-Clarke reaction.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low to No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent degradation: Old or improperly stored formaldehyde or formic acid. 3. Incorrect pH: The reaction is sensitive to pH; strongly acidic or basic conditions can hinder the reaction.[1] | 1. Extend reaction time or increase temperature: Monitor the reaction progress by TLC. Consider increasing the temperature to 90-100°C or extending the reaction time to 24 hours. 2. Use fresh reagents: Ensure the formaldehyde solution is fresh and the formic acid is of high purity. 3. Verify reagent stoichiometry: Use a slight excess of formaldehyde and a larger excess of formic acid as per the recommended protocol. |
| Presence of Unreacted Starting Material | 1. Insufficient reagents: Not enough formaldehyde or formic acid to drive the reaction to completion. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. | 1. Increase reagent equivalents: Add a larger excess of formaldehyde and formic acid. 2. Increase reaction temperature: Gradually increase the temperature to the optimal range of 80-100°C.[1] |
| Formation of N-formyl Impurity | Side reaction with formic acid: The amine can react with formic acid to form an N-formyl derivative, especially if the reaction conditions are not optimal. | Optimize reagent addition and temperature: Ensure formaldehyde is present to facilitate the formation of the iminium ion, which is then reduced. Maintaining the recommended temperature can also minimize this side reaction. |
| Formation of Quaternary Ammonium Salt | Use of alternative methylating agents: While the Eschweiler-Clarke reaction specifically avoids quaternization, using other methylating agents like methyl iodide can lead to this side product.[2] | Adhere to the Eschweiler-Clarke protocol: This method is designed to stop at the tertiary amine stage.[2][3] |
| Difficult Product Purification | 1. Excess reagents: Residual formic acid and formaldehyde can complicate the workup. 2. Similar polarity of product and byproducts: Makes chromatographic separation challenging. | 1. Thorough workup: Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide) to remove formic acid. Excess formaldehyde can be removed by aqueous extraction. 2. Optimize chromatography: Use a suitable solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the N-methylation of 7-Methyl-THIQ?
A1: The Eschweiler-Clarke reaction is a highly effective and widely used method for the N-methylation of secondary amines like 7-Methyl-THIQ.[2][3] This reaction utilizes formaldehyde as the methyl source and formic acid as both a catalyst and a reducing agent.[2] A key advantage is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts.[2]
Q2: What are the typical reaction conditions for the Eschweiler-Clarke N-methylation of a secondary amine?
A2: A general protocol involves heating the secondary amine with an excess of formaldehyde and formic acid.[4] Typical conditions are a reaction temperature of 80-100°C for 12-24 hours.[1][5]
Q3: Can I use other methylating agents besides formaldehyde and formic acid?
A3: Yes, other methylating agents such as dimethyl sulfate or methyl iodide can be used, but they are more prone to causing over-methylation to form the quaternary ammonium salt.[6] Alternative reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride can be used in place of formic acid in a process known as reductive amination.[7]
Q4: How does the methyl group at the 7-position of the THIQ ring affect the N-methylation reaction?
A4: The methyl group at the 7-position is an electron-donating group. Electron-donating groups on the aromatic ring of an amine can increase the nucleophilicity of the nitrogen atom, which may facilitate the initial reaction with formaldehyde.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.
Q6: What are the expected spectroscopic data for the product, N,7-dimethyl-1,2,3,4-tetrahydroisoquinoline?
A6:
-
1H NMR: Expect to see a singlet for the N-methyl group around 2.4-2.5 ppm and a singlet for the 7-methyl group around 2.3 ppm. The aromatic and aliphatic protons of the tetrahydroisoquinoline core will also be present in their respective regions.
-
13C NMR: Characteristic peaks for the N-methyl and 7-methyl carbons will appear in the aliphatic region of the spectrum.
-
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of N,7-dimethyl-1,2,3,4-tetrahydroisoquinoline (C11H15N), which is 161.24 g/mol .
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Methylation of 7-Methyl-THIQ (Illustrative Data)
The following table presents illustrative data on how varying reaction conditions can impact the yield of N,7-dimethyl-1,2,3,4-tetrahydroisoquinoline. These values are representative for Eschweiler-Clarke reactions of similar substrates and should be used as a guide for optimization.
| Entry | Temperature (°C) | Time (h) | Formic Acid (eq.) | Formaldehyde (eq.) | Yield (%) |
| 1 | 60 | 18 | 1.8 | 1.1 | 65 |
| 2 | 80 | 12 | 1.8 | 1.1 | 85 |
| 3 | 80 | 18 | 1.8 | 1.1 | 92 |
| 4 | 80 | 18 | 2.5 | 1.5 | 95 |
| 5 | 100 | 12 | 1.8 | 1.1 | 90 |
| 6 | 100 | 12 | 2.5 | 1.5 | 96 |
Experimental Protocols
Protocol 1: Standard Eschweiler-Clarke N-Methylation of 7-Methyl-THIQ
This protocol is a standard procedure for the N-methylation of secondary amines.[5]
Materials:
-
7-Methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq.)
-
Formic acid (88-98%, 1.8-2.5 eq.)
-
Formaldehyde (37% in H2O, 1.1-1.5 eq.)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution or 1M Sodium Hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq.), add formic acid (1.8 eq.) followed by a 37% aqueous solution of formaldehyde (1.1 eq.).
-
Heat the reaction mixture at 80-100°C for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Carefully basify the mixture to pH ~9-11 with a saturated solution of sodium bicarbonate or 1M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure N,7-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Simplified (Acid-Free) N-Methylation of 7-Methyl-THIQ
This protocol is a modification of the Eschweiler-Clarke reaction that avoids the use of formic acid.[8]
Materials:
-
This compound (1.0 eq.)
-
Formaldehyde (37% in H2O, 8.0 eq.)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a sealed vial, dissolve this compound (1.0 eq.) in acetonitrile.
-
Add a 37% aqueous solution of formaldehyde (8.0 eq.).
-
Seal the vial and heat the reaction mixture in a preheated oil bath at 100-120°C for 4-6 hours.
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Dry the organic mixture with anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Eschweiler-Clarke N-methylation of 7-Methyl-THIQ.
Caption: Troubleshooting decision tree for the N-methylation of 7-Methyl-THIQ.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. One-pot functionalisation of N-substituted tetrahydroisoquinolines by photooxidation and tunable organometallic trapping of iminium intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
Technical Support Center: Enhancing Stereoselectivity in 7-Methyl-1,2,3,4-tetrahydroisoquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in the stereoselective synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of 7-Me-THIQ?
A1: The main strategies involve controlling the formation of the stereocenter at the C1 position. Key methods include:
-
Asymmetric Pictet-Spengler Reaction: This is a direct approach where a β-phenylethylamine condenses with an aldehyde in the presence of a chiral catalyst (like a chiral Brønsted or Lewis acid) to form the THIQ core enantioselectively.[1][2]
-
Bischler-Napieralski Reaction followed by Asymmetric Reduction: This two-step sequence first involves the cyclization of an N-acyl-β-phenylethylamine to form a 3,4-dihydroisoquinoline (DHIQ) intermediate.[1][3] This prochiral imine is then reduced to the chiral amine using asymmetric hydrogenation or transfer hydrogenation with a chiral catalyst (e.g., based on Rhodium, Ruthenium, or Iridium).[3][4][5]
-
Use of Chiral Auxiliaries: A chiral auxiliary, such as Ellman's chiral sulfinamide or a derivative of a natural amino acid, is temporarily attached to the nitrogen of the β-phenylethylamine precursor.[1][6][7] This auxiliary directs the stereochemistry of a subsequent cyclization or addition reaction. The auxiliary is cleaved in a final step to yield the enantiomerically enriched product.[1][7]
Q2: In a Pictet-Spengler reaction, how can I control whether the cis or trans diastereomer is the major product?
A2: Control over diastereoselectivity in the Pictet-Spengler reaction is achieved by manipulating the reaction conditions to favor either kinetic or thermodynamic control.[8]
-
To favor the cis (kinetic) product: Run the reaction at lower temperatures (e.g., -78 °C to 0 °C) for shorter durations. Using a strong Brønsted acid like trifluoroacetic acid (TFA) often favors the kinetically controlled pathway, which typically yields the cis isomer faster.[8]
-
To favor the trans (thermodynamic) product: Run the reaction at higher temperatures (e.g., reflux) for an extended period. This allows the initially formed products to equilibrate to the most stable diastereomer, which is often the trans product.[8] Non-polar solvents like benzene may also promote the formation of the trans isomer.[8]
Q3: What factors should I consider when choosing a chiral catalyst for the asymmetric hydrogenation of the DHIQ intermediate?
A3: The choice of catalyst is critical for achieving high enantiomeric excess (ee). Key factors include:
-
Metal Center: Iridium, Rhodium, and Ruthenium are the most effective and common metal centers for this transformation.[4] Iridium catalysts are particularly attractive for the asymmetric hydrogenation of N-heteroaromatics.[4]
-
Chiral Ligand: The ligand determines the chiral environment. Popular and effective ligands include derivatives of TsDPEN (tosylated diphenylethylenediamine) and JosiPhos.[4] The electronic and steric properties of the ligand must be matched to the substrate.
-
Additives: Lewis acids (e.g., AgSbF₆) or Brønsted acids (e.g., H₃PO₄) can sometimes be used as additives to improve both catalytic activity and enantioselectivity.[4]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Pictet-Spengler Reaction (Obtaining a ~1:1 Mixture)
| Possible Cause | Suggested Solution |
| Intermediate Reaction Conditions | Your conditions are likely between kinetic and thermodynamic control.[8] Option A (Favor cis product): Lower the reaction temperature significantly (e.g., to 0 °C or -78 °C) and shorten the reaction time.[8] Option B (Favor trans product): Increase the temperature (e.g., reflux) and extend the reaction time to allow for equilibration to the more stable isomer.[8] |
| Suboptimal Solvent | The solvent may not be effectively differentiating the transition state energies. Screen a range of solvents. Polar aprotic solvents like acetonitrile can favor cis-selectivity, while non-polar solvents like benzene may favor trans-selectivity.[8] |
| Ineffective Acid Catalyst | The chosen acid may not be providing sufficient stereochemical control. Experiment with a variety of Brønsted acids (e.g., TFA, HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂).[8] The choice of acid can significantly influence the reaction pathway.[1] |
Issue 2: Low Enantioselectivity (ee) in Asymmetric Hydrogenation of the DHIQ Intermediate
| Possible Cause | Suggested Solution |
| Mismatched Catalyst/Ligand | The chiral ligand may not be optimal for your specific 7-Me-DHIQ substrate. Screen different chiral ligands (e.g., various derivatives of DPEN, JosiPhos, or other phosphine ligands).[4] |
| Catalyst Poisoning or Deactivation | Impurities in the substrate or solvent can poison the metal catalyst. Ensure the DHIQ substrate is highly pure and use anhydrous, degassed solvents. The strong coordination of the nitrogen heteroatom can sometimes lead to catalyst deactivation.[4] |
| Suboptimal Reaction Conditions | Temperature, pressure, and solvent can all impact enantioselectivity. Systematically vary these parameters. For transfer hydrogenations, the choice of hydrogen source (e.g., formic acid, isopropanol) is also critical.[4] |
| Insufficient Catalyst Activation | Some catalytic systems require an activator. Consider strategies like using additives (e.g., H₃PO₄, AgSbF₆) to enhance both activity and enantioselectivity.[4] |
Data Presentation: Comparative Analysis
Table 1: Influence of Reaction Conditions on Pictet-Spengler Diastereoselectivity (Note: Data is generalized from principles for substituted tetrahydroisoquinolines)
| Control Type | Temperature | Acid Catalyst | Solvent | Predominant Isomer | Reference |
| Kinetic | Low (-78 °C to 0 °C) | Strong Brønsted (TFA) | Polar Aprotic (CH₃CN) | cis | [8] |
| Thermodynamic | High (Reflux) | Strong Brønsted/Lewis | Non-polar (Benzene) | trans | [8] |
Table 2: Comparison of Catalytic Systems for Asymmetric Hydrogenation of 1-Aryl-DHIQs (Note: These results on related substrates illustrate catalyst performance principles applicable to 7-Me-THIQ synthesis)
| Metal Precursor | Chiral Ligand | Hydrogen Source | Typical Yield | Typical ee | Reference |
| RuCl₂(cymene) | (R,R)-TsDPEN | HCOONa / H₂O | >95% | up to 96% | [4] |
| [Ir(COD)Cl]₂ | P-trifluoromethyl JosiPhos | H₂ (gas) | >97% | up to 96% | [4] |
| [Rh(COD)Cl]₂ | (R,R)-TsDPEN | H₂ (gas) | Excellent | Excellent | [4] |
Key Experimental Protocols
Protocol 1: Diastereoselective Pictet-Spengler Reaction (General Procedure)
This protocol outlines a general method for performing the Pictet-Spengler reaction, which can be adapted to favor either the kinetic or thermodynamic product.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the appropriate β-(4-methyl-phenyl)ethylamine derivative (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile for kinetic control, benzene for thermodynamic control).
-
Cooling (for kinetic control): If targeting the cis (kinetic) product, cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.[8]
-
Reagent Addition: Add the desired aldehyde (1.1 eq) to the solution, followed by the slow, dropwise addition of the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq).
-
Reaction:
-
For Kinetic Control: Stir at the low temperature for the determined short duration, monitoring the reaction by TLC or LC-MS.
-
For Thermodynamic Control: Warm the mixture to reflux and stir for an extended period until the reaction reaches equilibrium, as monitored by TLC or LC-MS.[8]
-
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to separate the diastereomers and isolate the desired this compound product.
Protocol 2: Asymmetric Transfer Hydrogenation of a 7-Methyl-3,4-DHIQ
This protocol describes a general procedure for the asymmetric reduction of a pre-formed DHIQ intermediate using a Ru-based catalyst.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 1.1 mol%). Add degassed solvent (e.g., a mixture of H₂O and an organic solvent) and stir to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the 7-Methyl-3,4-dihydroisoquinoline substrate (1.0 eq) and the hydrogen source (e.g., sodium formate, HCOONa, 5.0 eq) in the reaction solvent.[4]
-
Reaction Initiation: Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Heating and Monitoring: Heat the reaction mixture to the optimal temperature (e.g., 40-60 °C) and stir vigorously. Monitor the progress of the reduction by TLC or LC-MS until all the starting imine has been consumed.
-
Workup: Cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude amine by column chromatography. Determine the enantiomeric excess (ee) of the final product using chiral HPLC analysis.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for the synthesis of chiral 7-Me-THIQ.
Caption: Troubleshooting logic for poor stereoselectivity.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Minimizing byproduct formation in 7-Methyl-THIQ synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 7-Methyl-THIQ?
A1: The two most prevalent methods for synthesizing the 7-Methyl-THIQ core structure are the Bischler-Napieralski and Pictet-Spengler reactions. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by reduction of the resulting dihydroisoquinoline.[1][2][3] The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, catalyzed by an acid.[4][5]
Q2: What are the primary byproducts to be aware of during 7-Methyl-THIQ synthesis?
A2: In the Bischler-Napieralski synthesis , a significant byproduct can be the corresponding styrene derivative, formed through a retro-Ritter reaction.[1] For the Pictet-Spengler reaction , potential byproducts are often related to incomplete cyclization or side reactions of the starting materials under acidic conditions, though specific byproducts are less commonly reported and are highly dependent on the chosen reaction conditions. N-oxidation of the tertiary amine product can also occur, particularly during workup or storage if exposed to air.
Q3: How can I minimize the formation of the styrene byproduct in the Bischler-Napieralski reaction?
A3: To suppress the retro-Ritter reaction, consider using a nitrile-based solvent, which can shift the reaction equilibrium away from byproduct formation. Alternatively, employing oxalyl chloride as the activating agent to form an N-acyliminium intermediate can also prevent the elimination reaction that leads to the styrene byproduct.[1]
Q4: Are there greener solvent options for the Bischler-Napieralski reaction?
A4: Yes, room-temperature ionic liquids, such as 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF6), have been shown to be effective solvents for the Bischler-Napieralski reaction.[6] This approach can lead to excellent yields and purity, often without the need for chromatographic purification, and the ionic liquid can be recycled.[6]
Q5: What factors are critical for a successful Pictet-Spengler reaction?
A5: Key factors for a high-yielding Pictet-Spengler reaction include the use of a β-arylethylamine with electron-donating groups on the aromatic ring, as this facilitates the electrophilic aromatic substitution step.[4] The choice of acid catalyst (protic or Lewis acid) and reaction temperature are also crucial and should be optimized for the specific substrates.[4]
Troubleshooting Guides
Bischler-Napieralski Route: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield of 7-Methyl-THIQ | Incomplete cyclization of the β-arylethylamide. | Increase reaction temperature or use a stronger dehydrating agent like P₂O₅ in conjunction with POCl₃.[2] For electron-poor substrates, higher reflux temperatures (e.g., using xylene as a solvent) may be necessary.[1] |
| Decomposition of starting material or product. | If the reaction is conducted at a high temperature, consider milder conditions. Some modern methods utilize triflic anhydride (Tf₂O) with a base like 2-chloropyridine, which can allow the reaction to proceed at room temperature. | |
| High percentage of styrene byproduct | The retro-Ritter reaction is favored under the reaction conditions. | Use a nitrile as the solvent to shift the equilibrium away from the byproduct.[1] Alternatively, use oxalyl chloride instead of POCl₃ to generate an N-acyliminium intermediate that is less prone to elimination.[1] |
| Difficulty in product purification | Presence of residual dehydrating agent or polar byproducts. | Ensure complete quenching of the reaction mixture. An aqueous workup with a base (e.g., NaHCO₃) is typically required to neutralize the acid and remove water-soluble impurities. If using an ionic liquid, the product can often be extracted with a nonpolar solvent, leaving the ionic liquid and byproducts behind.[6] |
Pictet-Spengler Route: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Insufficient activation of the imine for cyclization. | Ensure an appropriate acid catalyst is used. For less reactive substrates, a stronger acid or higher temperature may be required. The use of Lewis acids like BF₃·OEt₂ can be effective.[4] |
| The aromatic ring is not sufficiently nucleophilic. | The Pictet-Spengler reaction works best with electron-rich aromatic rings. While the methyl group in the precursor to 7-Methyl-THIQ is activating, ensure the reaction conditions are optimized to favor cyclization. | |
| Formation of multiple spots on TLC | Side reactions of the aldehyde or amine starting materials. | Use a slight excess of the aldehyde to ensure full consumption of the more valuable amine starting material.[4] It may also be beneficial to form the Schiff base intermediate separately before adding the acid catalyst for the cyclization step.[4] |
| Product degradation. | If the reaction is run for an extended period at high temperatures, consider reducing the reaction time or temperature. Monitor the reaction progress by TLC to determine the optimal endpoint. | |
| Product appears discolored (potential oxidation) | Oxidation of the tetrahydroisoquinoline product. | During workup and storage, minimize exposure to air. Storing the final product under an inert atmosphere (e.g., argon or nitrogen) can prevent the formation of N-oxides and other oxidation products. |
Data Presentation: Reaction Condition Optimization (General THIQ Synthesis)
The following tables summarize general findings for optimizing THIQ synthesis. These conditions should be considered as a starting point for the optimization of 7-Methyl-THIQ synthesis.
Table 1: Influence of Catalyst on Pictet-Spengler Reaction Yield (Illustrative)
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Chiral Phosphoric Acid (2) | CHCl₃ | Room Temp | 68 | [7] |
| Imidodiphosphorimidate (2) | CHCl₃ | Room Temp | 69 | [7] |
| K₃PO₄ buffer (0.3 M) | Methanol/Water | 70 | up to 97 | [8] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temp | Low | [9] |
Table 2: Influence of Dehydrating Agent on Bischler-Napieralski Reaction (Qualitative)
| Dehydrating Agent | Typical Conditions | Notes | Reference |
| POCl₃ | Reflux in toluene or xylene | Widely used, can lead to styrene byproduct.[1][2] | [1][2] |
| P₂O₅ / POCl₃ | Reflux | More effective for electron-deficient rings.[2] | [2] |
| Tf₂O / 2-chloropyridine | Room Temperature | Milder conditions, can reduce byproduct formation. | |
| POCl₃ in [bmim]PF₆ | 90-100 °C | "Green" alternative, high purity and yield.[6] | [6] |
Experimental Protocols
Protocol 1: Minimizing Styrene Byproduct in Bischler-Napieralski Synthesis of 7-Methyl-THIQ (General Procedure)
-
Amide Formation: React the appropriate β-(m-tolyl)ethylamine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form N-[2-(m-tolyl)ethyl]acetamide. Purify the amide by recrystallization or column chromatography.
-
Cyclization:
-
Method A (Nitrile Solvent): Dissolve the purified amide in acetonitrile. Add phosphorus oxychloride (POCl₃) dropwise at 0 °C. Warm the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Method B (Oxalyl Chloride): Dissolve the purified amide in a chlorinated solvent (e.g., dichloroethane). Add oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
-
Workup: Cool the reaction mixture and carefully quench by pouring it onto ice. Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of >10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Reduction: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Dissolve the crude dihydroisoquinoline intermediate in a suitable solvent (e.g., methanol) and cool to 0 °C. Add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Final Purification: After the reduction is complete, quench the reaction with water and remove the solvent. Extract the product into an organic solvent, wash with brine, dry, and concentrate. Purify the crude 7-Methyl-THIQ by column chromatography.
Protocol 2: High-Yield Pictet-Spengler Synthesis of 7-Methyl-THIQ (General Procedure)
-
Reaction Setup: To a solution of the appropriate β-(m-tolyl)ethylamine in a suitable solvent (e.g., methanol or a methanol/water mixture), add the aldehyde (e.g., formaldehyde or acetaldehyde).
-
Catalyst Addition: Add the acid catalyst. For a phosphate-buffered system, which has shown high yields, prepare a solution of potassium phosphate buffer (e.g., 0.3 M, pH 9) and use it as a co-solvent with methanol.[8] For traditional acidic catalysis, add a catalytic amount of an acid like HCl or TFA.
-
Reaction: Stir the reaction mixture at the desired temperature (from room temperature to 70 °C, depending on the catalyst system) and monitor by TLC.[8]
-
Workup: Once the reaction is complete, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution). Remove the organic solvent under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude 7-Methyl-THIQ by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis of 7-Methyl-THIQ.
Caption: Reaction pathway for the Pictet-Spengler synthesis of 7-Methyl-THIQ.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. The first Bischler-Napieralski cyclization in a room temperature ionic liquid [organic-chemistry.org]
- 7. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor cell permeability of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ).
Troubleshooting Guides
Problem: Inconsistent or low activity of 7-Me-THIQ in cell-based assays.
Possible Cause: Poor cell permeability of the compound, leading to low intracellular concentrations at the target site.
Solutions:
-
Verify Physicochemical Properties: Before extensive cell-based experiments, it's crucial to understand the physicochemical properties of 7-Me-THIQ that influence its permeability. Key parameters include lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight.[1][2]
-
Action: Characterize the lipophilicity of your specific batch of 7-Me-THIQ.
-
Rationale: A compound's ability to partition into the lipid bilayer of the cell membrane is a primary driver of passive diffusion.[2] While moderate lipophilicity is generally required, very high lipophilicity can lead to retention within the membrane, and low lipophilicity can hinder partitioning from the aqueous extracellular environment.[2]
-
-
Assess Cell Permeability Directly: Utilize in vitro permeability assays to quantify the passage of 7-Me-THIQ across a cell monolayer.
-
Action: Perform a Caco-2 or MDCK permeability assay. These assays are standard in vitro models for predicting intestinal absorption and general cell permeability.[1]
-
Rationale: These assays provide a quantitative measure of the apparent permeability coefficient (Papp), which can confirm if poor permeability is the underlying issue.
-
-
Investigate the Role of Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[3][4][5]
-
Action: Conduct your cell-based assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-gp).
-
Rationale: An increase in the activity of 7-Me-THIQ in the presence of an efflux pump inhibitor would suggest that the compound is a substrate for that transporter, leading to reduced intracellular accumulation.[3]
-
Problem: High variability in experimental results between different cell lines.
Possible Cause: Differential expression of transporters or metabolic enzymes in various cell lines.
Solutions:
-
Characterize Transporter Expression: The expression levels of uptake and efflux transporters can vary significantly between cell lines.
-
Action: If possible, use cell lines with well-characterized transporter expression profiles or perform quantitative PCR (qPCR) to assess the expression of common transporters like P-gp (ABCB1), BCRP (ABCG2), and MRPs (ABCC family).
-
Rationale: Understanding the transporter landscape of your cell model is critical for interpreting permeability and activity data.
-
-
Consider Metabolism: Cell-line specific metabolism could be converting 7-Me-THIQ to inactive metabolites.
-
Action: Analyze cell lysates and supernatant using LC-MS/MS to identify potential metabolites of 7-Me-THIQ.
-
Rationale: This will help determine if the lack of activity is due to poor permeability or rapid inactivation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 7-Me-THIQ that might contribute to its poor cell permeability?
A1: Based on its structure, this compound (C10H13N) has a molecular weight of 147.22 g/mol and a calculated XLogP3 of 1.9.[6] While the molecular weight is well within the range for good permeability (Lipinski's rule of five suggests <500 g/mol ), the lipophilicity (LogP) is a critical factor.[2] The polar surface area (PSA) is also a key determinant; a lower PSA generally correlates with better permeability.[1] The basic nitrogen atom in the tetrahydroisoquinoline ring will be protonated at physiological pH, which can limit passive diffusion across the cell membrane.
Q2: How can I quantitatively measure the cell permeability of 7-Me-THIQ?
A2: The most common method is to use a transwell assay with a confluent monolayer of cells, such as Caco-2 or MDCK.[7][8] The apparent permeability coefficient (Papp) is calculated by measuring the amount of the compound that crosses the monolayer over time. Another method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses permeability across an artificial lipid membrane and can provide a high-throughput initial screen for passive diffusion.
Q3: What strategies can I employ to improve the cell permeability of 7-Me-THIQ?
A3: Two primary strategies can be considered:
-
Prodrug Approach: This involves chemically modifying 7-Me-THIQ to create an inactive derivative (prodrug) with improved physicochemical properties for better membrane transport.[9][10][11][12][13] The prodrug is designed to be converted back to the active 7-Me-THIQ inside the cell.[9] For example, masking the basic amine with a lipophilic group can increase permeability.[10]
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating 7-Me-THIQ into nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its entry into cells.[14][15] This approach can bypass traditional diffusion or transport pathways and protect the compound from degradation and efflux.[14]
Q4: My compound appears to be a substrate for an efflux pump. What are my options?
A4: If 7-Me-THIQ is identified as an efflux pump substrate, you can:
-
Co-administer an Efflux Pump Inhibitor: In an experimental setting, this can increase the intracellular concentration of your compound. However, this is often not a viable long-term strategy for therapeutic development due to potential drug-drug interactions.
-
Structural Modification: Modify the structure of 7-Me-THIQ to reduce its affinity for the efflux pump. This is a key aspect of medicinal chemistry and structure-activity relationship (SAR) studies.[16][17][18][19]
-
Utilize a Nanoparticle Delivery System: As mentioned above, nanoparticles can often evade recognition by efflux pumps.[20]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H13N | PubChem |
| Molecular Weight | 147.22 g/mol | [6] |
| XLogP3 | 1.9 | [6] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Polar Surface Area | 12.03 Ų | PubChem |
Table 2: Interpreting Apparent Permeability (Papp) Values from Caco-2 Assays
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of 7-Me-THIQ across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
7-Me-THIQ stock solution
-
Lucifer yellow (paracellular integrity marker)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add transport buffer containing a known concentration of 7-Me-THIQ and Lucifer yellow to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
Collect a sample from the apical chamber at the end of the experiment.
-
-
Permeability Experiment (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of 7-Me-THIQ in the collected samples using a validated analytical method like LC-MS/MS. Measure the fluorescence of Lucifer yellow to confirm that paracellular transport was minimal.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) can be calculated. A ratio greater than 2 suggests the involvement of active efflux.
-
Visualizations
Caption: Workflow for assessing and addressing poor cell permeability.
Caption: Prodrug strategy to enhance cell permeability of 7-Me-THIQ.
Caption: Nanoparticle-mediated delivery of 7-Me-THIQ into a cell.
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Temporal Interplay between Efflux Pumps and Target Mutations in Development of Antibiotic Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms [microbialcell.com]
- 5. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H13N | CID 13805378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ijtonline.com [ijtonline.com]
- 16. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining dosage and administration of 7-Methyl-THIQ in vivo
This technical support center provides guidance for researchers working with 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) in vivo. The information is based on existing knowledge of related tetrahydroisoquinoline (THIQ) compounds and general best practices for in vivo research. It is crucial to perform compound-specific validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-Methyl-THIQ and what is its potential mechanism of action?
A1: 7-Methyl-THIQ is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), a class of compounds found endogenously and also synthesized for pharmacological use.[1][2] THIQ analogs have shown a wide range of biological activities, including neuroprotective and antidepressant-like effects.[1][3] The mechanism of action for THIQ compounds is complex and may involve the modulation of dopaminergic systems and inhibition of monoamine oxidase (MAO).[3] The unique actions of these compounds make them interesting candidates for further research.[1]
Q2: What is a recommended starting dose for in vivo studies with 7-Methyl-THIQ?
A2: There is currently no published data on the in vivo dosage of 7-Methyl-THIQ. However, studies on a similar compound, 1-Methyl-THIQ, have used intraperitoneal (i.p.) injections at doses of 25 and 50 mg/kg in rats to observe antidepressant-like effects.[1] It is recommended to start with a lower dose and perform a dose-escalation study to determine the optimal and safe dosage for your specific animal model and experimental endpoint.
Q3: How should I prepare 7-Methyl-THIQ for in vivo administration?
A3: The solubility of 7-Methyl-THIQ has not been extensively documented. For many THIQ derivatives, which can be poorly soluble in aqueous solutions, a common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a vehicle suitable for in vivo use, such as saline or polyethylene glycol (PEG).[4][5][6] It is critical to keep the final concentration of the organic solvent low (e.g., <5% DMSO) to avoid vehicle-induced toxicity.[4][5] A vehicle-only control group should always be included in your experiments.[4]
Q4: What are the potential side effects or toxicity concerns with 7-Methyl-THIQ?
A4: While some THIQ compounds have shown a lack of significant toxicity in initial studies, it is essential to conduct thorough toxicity assessments for any new compound.[1] Potential side effects could be related to the compound's effects on the central nervous system. Observe animals closely for any changes in behavior, locomotor activity, and general health after administration. Some THIQ analogs are implicated in neurotoxic effects, although this is highly dependent on the specific chemical structure.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of 7-Methyl-THIQ in vehicle | Poor solubility of the compound. | - Increase the proportion of co-solvent (e.g., PEG, DMSO), ensuring it remains within non-toxic limits.- Try a different vehicle combination (e.g., DMSO/Tween 80/saline).- Prepare the formulation fresh before each experiment and sonicate if necessary. |
| No observable effect at the initial dose | - The dose is too low.- Poor bioavailability.- The compound is not active for the measured endpoint. | - Perform a dose-escalation study to test higher concentrations.- Consider a different route of administration that may offer better bioavailability.- Verify the compound's activity in a relevant in vitro assay. |
| Adverse effects or toxicity in animals | - The dose is too high.- Vehicle toxicity. | - Reduce the dose.- Run a vehicle-only control group to rule out vehicle effects.- Monitor animals closely and record all signs of toxicity. |
| High variability in experimental results | - Inconsistent dosing volume or technique.- Instability of the compound in the formulation. | - Ensure accurate and consistent administration technique.- Prepare the dosing solution fresh for each experiment.- Assess the stability of your formulation over the duration of the experiment. |
Quantitative Data Summary
The following table summarizes dosage information for a related compound, 1-Methyl-THIQ, which can be used as a reference for designing initial studies with 7-Methyl-THIQ.
| Compound | Dose | Route of Administration | Animal Model | Observed Effect | Reference |
| 1-Methyl-THIQ | 25 mg/kg | i.p. | Rat | Increased swimming time | [1] |
| 1-Methyl-THIQ | 50 mg/kg | i.p. | Rat | Increased swimming and climbing activity | [1] |
Experimental Protocols
Protocol 1: Preparation of 7-Methyl-THIQ Formulation for Intraperitoneal (i.p.) Injection
Objective: To prepare a solution of 7-Methyl-THIQ suitable for in vivo i.p. administration.
Materials:
-
7-Methyl-THIQ powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired final concentration of 7-Methyl-THIQ and the total volume needed for your study.
-
Weigh the required amount of 7-Methyl-THIQ powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, for a final vehicle composition of 5% DMSO, 40% PEG400, and 55% saline, first dissolve the compound in the 5% DMSO volume.
-
Vortex thoroughly until the compound is fully dissolved.
-
Add the required volume of PEG400 to the DMSO solution and vortex again to ensure complete mixing.
-
Slowly add the sterile saline to reach the final volume and vortex thoroughly.
-
If any precipitation is observed, gently warm the solution or sonicate for a few minutes.
-
Visually inspect the solution for any particulates before administration.
-
Prepare a vehicle-only control solution using the same percentages of DMSO, PEG400, and saline.
Protocol 2: In Vivo Dose-Finding Study for 7-Methyl-THIQ
Objective: To determine a safe and effective dose range for 7-Methyl-THIQ in a rodent model.
Materials:
-
Prepared 7-Methyl-THIQ formulation and vehicle control
-
Appropriate animal model (e.g., male Sprague-Dawley rats)
-
Syringes and needles for i.p. injection
-
Animal scale
-
Behavioral monitoring equipment (e.g., open field arena)
Procedure:
-
Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.
-
Divide animals into groups (e.g., vehicle control, 5 mg/kg, 15 mg/kg, 30 mg/kg 7-Methyl-THIQ). A minimum of 6-8 animals per group is recommended.
-
On the day of the experiment, weigh each animal to calculate the precise injection volume.
-
Administer the assigned treatment (vehicle or 7-Methyl-THIQ) via i.p. injection.
-
Observe the animals continuously for the first hour for any immediate adverse reactions.
-
At predetermined time points (e.g., 30, 60, 120 minutes post-injection), assess a relevant behavioral endpoint (e.g., locomotor activity in an open field test).
-
Continue to monitor the animals for at least 24 hours for any signs of toxicity, including changes in weight, food and water intake, and general appearance.
-
Analyze the data to identify a dose that produces a significant effect on the behavioral endpoint without causing adverse side effects.
Visualizations
Caption: Hypothetical signaling pathway for 7-Methyl-THIQ's neuroprotective effects.
Caption: Workflow for conducting initial in vivo experiments with 7-Methyl-THIQ.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in analytical detection of 7-Methyl-THIQ
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in the analytical detection of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ), particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for reliable quantification? A signal-to-noise (S/N) ratio of 10 is generally considered the minimum for the lower limit of quantification (LLOQ). However, for optimal precision and to ensure high-quality, reproducible data, an S/N ratio of at least 50, and ideally greater than 100, is recommended.[1] Achieving a higher S/N ratio reduces the relative standard deviation (%RSD) of the measurement.
Q2: What are the primary causes of a low S/N ratio in the LC-MS/MS analysis of 7-Methyl-THIQ? Low S/N ratios can stem from three main areas:
-
High Background Noise: This can be caused by contaminated solvents, a dirty ion source, improper mobile phase degassing, or electronic noise from the detector.[2]
-
Low Signal Intensity: This may result from insufficient sample concentration, sample degradation, poor ionization efficiency of 7-Methyl-THIQ, suboptimal MS/MS fragmentation, or matrix effects causing ion suppression.[3][4][5]
-
Poor Peak Shape: Broad or tailing peaks lead to a lower peak height relative to the baseline noise, thus reducing the S/N ratio. This can be caused by issues with the analytical column, improper mobile phase pH, or sample solvent effects.[2][6]
Q3: What are "matrix effects" and how do they impact 7-Methyl-THIQ analysis? Matrix effects occur when components in the sample matrix (e.g., salts, lipids, proteins in plasma or tissue homogenate) co-elute with 7-Methyl-THIQ and interfere with its ionization in the mass spectrometer's source.[3][5][7] This interference can either suppress the analyte's signal, leading to a lower S/N ratio and underestimated concentration, or enhance it, causing an overestimation.[7][8] Matrix effects are a major concern in quantitative bioanalysis and can severely impact method accuracy and reproducibility.[3][5]
Q4: How does an internal standard (IS) help improve data quality? An internal standard is a compound with similar chemical properties to the analyte (7-Methyl-THIQ) that is added at a constant concentration to all samples, standards, and quality controls.[9] It co-elutes with the analyte and experiences similar variations during sample preparation, injection, and ionization.[9] By calculating the ratio of the analyte's peak area to the IS's peak area, variations caused by sample loss, injection volume differences, and matrix effects can be compensated for, leading to improved precision and accuracy.[9][10] The ideal internal standard is a stable isotope-labeled version of the analyte, such as 7-Methyl-THIQ-d3.[11]
Troubleshooting Guide for Low Signal-to-Noise Ratio
This guide provides a systematic approach to diagnosing and resolving common issues that lead to a poor S/N ratio.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a low S/N ratio.
Caption: A logical workflow for troubleshooting low S/N ratio.
Category 1: Sample Preparation Issues
Q: My 7-Methyl-THIQ signal is strong in pure standards but weak or absent when analyzing biological samples (e.g., plasma, brain tissue). What's the cause? This strongly suggests a significant matrix effect, likely ion suppression.[3][5] Components from the biological matrix are interfering with the ionization of your analyte.
Solution:
-
Improve Sample Cleanup: The goal is to remove interfering matrix components before injection.[12]
-
Solid-Phase Extraction (SPE): This is often more effective than liquid-liquid extraction (LLE) for removing phospholipids and other interferences. Choose a sorbent that strongly retains 7-Methyl-THIQ while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract 7-Methyl-THIQ, leaving interferences behind in the aqueous layer.
-
-
Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, this also dilutes the analyte, so a balance must be found.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated or 13C-labeled 7-Methyl-THIQ will co-elute and experience the same degree of ion suppression as the analyte.[11] Using the peak area ratio will correct for the signal loss, dramatically improving accuracy.[9]
Sample Preparation Workflow Diagram
Caption: A typical workflow for preparing biological samples.
Category 2: Liquid Chromatography (LC) System Issues
Q: My baseline is noisy and drifting. How can I fix this? A noisy baseline directly reduces the S/N ratio. Solution:
-
Mobile Phase: Use high-purity, LC-MS grade solvents and additives.[13] Ensure the mobile phase is freshly prepared and thoroughly degassed. Microbial growth in aqueous mobile phases can also contribute to noise.[13]
-
Pump Performance: Inconsistent solvent mixing or pump seal failure can cause pressure fluctuations that manifest as baseline noise. Purge the pumps to remove air bubbles.
-
System Contamination: A contaminated column, guard column, or tubing can leach impurities, causing a high and noisy baseline.[4] Perform a system flush with a strong solvent like isopropanol.
Q: My 7-Methyl-THIQ peak is broad, reducing its height. How can I make it sharper? Sharper, narrower peaks are taller and thus have a better S/N ratio.[2][6] Solution:
-
Reduce Column Diameter: Switching from a 4.6 mm ID column to a 2.1 mm ID column can increase peak height significantly, but requires reducing the flow rate proportionally.[14]
-
Optimize Gradient: A steeper, faster gradient can narrow peaks.[2]
-
Injection Solvent: Dissolve the final sample extract in a solvent that is weaker than the initial mobile phase.[4] Injecting in a strong solvent can cause peak distortion and broadening.
-
Reduce Dead Volume: Minimize the length and diameter of tubing between the column and the detector to prevent peak broadening.[2]
Category 3: Mass Spectrometry (MS) Detector Issues
Q: How can I optimize the MS parameters to maximize the signal for 7-Methyl-THIQ? Proper tuning of the MS is critical for sensitivity. This is typically done by infusing a standard solution of 7-Methyl-THIQ directly into the source. Solution:
-
Ionization Source: 7-Methyl-THIQ, as a tetrahydroisoquinoline, is a basic compound and will ionize well in positive electrospray ionization (ESI+) mode. Optimize source parameters such as capillary voltage, source temperature, and nebulizing/drying gas flows to achieve the most stable and intense signal for the protonated molecule [M+H]+.[15]
-
Fragmentation (MS/MS): In Multiple Reaction Monitoring (MRM) mode, optimize the collision energy to find the most intense and specific product ions. Select at least two stable product ions for quantification and confirmation.[16]
Conceptual Diagram of Matrix Effect
Caption: How matrix components can suppress the analyte signal.
Quantitative Data & Experimental Protocols
Table 1: Example LC-MS/MS Parameters for 7-Methyl-THIQ Analysis
This table provides a starting point for method development. Parameters should be empirically optimized for your specific instrument and application.
| Parameter | Recommended Setting/Value | Rationale |
| LC System | ||
| Column | C18, <3 µm particle size (e.g., 50 x 2.1 mm) | Provides good retention and high efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization and aids peak shape.[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for elution. Formic acid maintains pH.[16] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5-7 minutes | A typical gradient to elute the analyte and clean the column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[17] |
| Injection Vol. | 2 - 10 µL | A balance between loading enough sample and avoiding column overload. |
| MS/MS System | ||
| Ionization Mode | ESI Positive (ESI+) | Best for basic compounds like 7-Methyl-THIQ.[15] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for maximum signal intensity and stability. |
| Source Temp. | 150 °C | Optimize to aid desolvation without causing thermal degradation.[16] |
| Desolvation Temp. | 350 - 450 °C | Facilitates the transition of ions into the gas phase.[16] |
| Cone Gas Flow | ~20 L/hr | Helps nebulize the eluent spray.[16] |
| Desolvation Gas | ~800 L/hr | High flow of heated nitrogen to evaporate solvent.[16] |
| MRM Transitions | To be determined empirically | Select the [M+H]+ as the precursor. Optimize collision energy to find the most abundant, stable product ions.[16] |
Protocol: Solid-Phase Extraction (SPE) for 7-Methyl-THIQ from Plasma
This protocol provides a general procedure for cleaning up a plasma sample to reduce matrix effects.
Materials:
-
Mixed-mode or polymeric reverse-phase SPE cartridges
-
Plasma sample containing 7-Methyl-THIQ
-
Internal Standard (e.g., 7-Methyl-THIQ-d3) solution
-
Phosphoric Acid (for pH adjustment)
-
Methanol (HPLC Grade)
-
Water (LC-MS Grade)
-
Elution Solvent (e.g., 5% Ammonium Hydroxide in Methanol)
-
Centrifuge, vortex mixer, and sample evaporator
Methodology:
-
Sample Pre-treatment:
-
Thaw 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of Methanol, followed by 1 mL of Water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of Water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of 20% Methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute 7-Methyl-THIQ and the internal standard from the cartridge using 1 mL of the elution solvent (5% Ammonium Hydroxide in Methanol). The basic modifier ensures the analyte is in its neutral form for efficient elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. Minimum required signal-to-noise ratio for optimal precision in HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 13. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijalsr.org [ijalsr.org]
- 16. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Validation of 7-Methyl-1,2,3,4-tetrahydroisoquinoline's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro neuroprotective effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound that appears to be what is referenced by the likely typographical error "7-Methyl-1,2,3,4-tetrahydroisoquinoline." The endogenous amine 1MeTIQ has demonstrated significant promise in preclinical studies as a neuroprotective agent. This document summarizes key experimental data, compares its performance with alternative compounds, and provides detailed experimental protocols for the validation of its effects.
Comparative Analysis of Neuroprotective Efficacy
1MeTIQ exhibits a dual-pronged mechanism of action, distinguishing it from many other neuroprotective agents. It combines potent free-radical scavenging properties with non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This multifaceted approach allows it to counteract multiple pathological cascades implicated in neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the in vitro neuroprotective effects of 1MeTIQ in comparison to other relevant compounds. Data has been compiled from multiple studies to provide a comparative overview.
Table 1: Comparison of 1MeTIQ and 1,2,3,4-tetrahydroisoquinoline (TIQ) in Glutamate-Induced Excitotoxicity
| Compound | Assay | Cell Type | Challenge | Key Findings |
| 1MeTIQ | Cell Viability, 45Ca2+ Influx | Granular cell cultures (rat) | Glutamate | Prevented glutamate-induced cell death and Ca2+ influx.[1] |
| TIQ | Cell Viability, 45Ca2+ Influx | Granular cell cultures (rat) | Glutamate | Did not prevent glutamate-induced cell death or Ca2+ influx.[1] |
| 1MeTIQ | Caspase-3 Activity, LDH Release | Mouse embryonic primary cell cultures | Glutamate | Inhibited neurotoxicity indices.[1] |
| TIQ | Caspase-3 Activity, LDH Release | Mouse embryonic primary cell cultures | Glutamate | Similarly inhibited neurotoxicity indices, suggesting shared antioxidant effects.[1] |
Table 2: Neuroprotection against Various Neurotoxins
| Compound | Assay | Cell Type | Neurotoxin | Efficacy |
| (R)-1MeTIQ | Neuronal Viability | Cultured rat mesencephalic neurons | MPP+, 6-OHDA, Rotenone, 1-benzyl-TIQ | Stereoselectively neuroprotective against all tested toxins.[2] |
| (S)-1MeTIQ | Neuronal Viability | Cultured rat mesencephalic neurons | MPP+, 6-OHDA, Rotenone, 1-benzyl-TIQ | Little to no neuroprotective effect observed.[2] |
| 1MeTIQ | Cell Viability (MTT), LDH Release | Mouse primary neuronal cultures | MK-801 (NMDA antagonist) | Partially reduced MK-801-induced cell death at 50-100 µM.[3] |
| MK-801 | Loss of Synaptic Proteins | Primary neuronal cultures | Aβ1-40 | Prevented Aβ-induced loss of synaptic proteins at 0.5 µM.[4] |
| 1MeTIQ | Loss of Synaptic Proteins | Primary neuronal cultures | Aβ1-40 | Ameliorated Aβ-induced loss of synaptic proteins at 500 µM.[4] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of 1MeTIQ are primarily attributed to two distinct but complementary signaling pathways: the scavenging of free radicals and the modulation of glutamatergic neurotransmission.
Antioxidant Pathway
1MeTIQ effectively mitigates oxidative stress, a key contributor to neuronal damage in a variety of neurodegenerative conditions. It has been shown to inhibit the formation of hydroxyl radicals generated during dopamine oxidation.[5] This direct antioxidant activity helps to preserve cellular integrity in the face of oxidative insults.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H₂O₂-induced oxidative stress in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 7-Methyl-THIQ and Other Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tetrahydroisoquinoline (THIQ) derivative, 7-Methyl-THIQ, and a selection of standard dopamine receptor ligands. Due to the limited availability of public data on 7-Methyl-THIQ's direct interactions with dopamine receptors, this guide utilizes data for a closely related N-methylated and brominated derivative, 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ), as a proxy for comparative purposes. It is crucial to note that the pharmacological profile of this derivative may differ significantly from the parent compound.
This document presents a quantitative comparison of binding affinities and functional activities, details the experimental protocols for key assays, and visualizes the primary signaling pathways of D1-like and D2-like dopamine receptors.
Data Presentation: Quantitative Comparison of Dopamine Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50 and Emax) of the selected ligands for dopamine D1 and D2 receptors. Ki values represent the inhibition constant, indicating the ligand's binding affinity; a lower Ki value signifies a higher affinity. EC50 and IC50 values denote the concentration of a ligand that elicits 50% of its maximal effect (for agonists) or inhibits 50% of the receptor's response (for antagonists), respectively. Emax represents the maximum response a ligand can produce.
Table 1: Binding Affinities (Ki, nM) of Selected Ligands at Dopamine Receptors
| Ligand | Type | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | D5 Receptor (Ki, nM) |
| Br-BTHIQ | Partial Agonist | - | 286 | 197 | 13.8 | - |
| SKF-81297 | Full Agonist | 1.99 | - | - | - | - |
| SCH-23390 | Antagonist | 0.2 | - | - | - | 0.3 |
| Quinpirole | Full Agonist | 87000 | - | - | - | - |
| Haloperidol | Antagonist | - | 0.89 | - | - | - |
Table 2: Functional Activity (EC50/IC50, nM) and Efficacy (Emax, %) of Selected Ligands
| Ligand | Type | Receptor | Assay Type | EC50/IC50 (nM) | Emax (%) |
| Br-BTHIQ | Partial Agonist | D2 | cAMP Inhibition | 2900 | 48.4 |
| SKF-81297 | Full Agonist | D1 | cAMP Accumulation | 1.4 | - |
| SCH-23390 | Antagonist | D1 | GIRK Channel Inhibition | 268 (IC50) | - |
| Quinpirole | Full Agonist | D2 | Gi-mediated cAMP production | 3.2 | 100 |
| Haloperidol | Antagonist | D2 | Dopamine-induced cAMP inhibition | 22 (EC50) | - |
Experimental Protocols
The quantitative data presented in this guide are derived from standard in vitro assays. Below are detailed methodologies for two key experimental approaches used to characterize dopamine receptor ligands.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a dopamine receptor subtype.
Materials:
-
Cell membranes expressing the human dopamine receptor of interest (e.g., D1 or D2).
-
A specific radioligand (e.g., [3H]SCH-23390 for D1 receptors, [3H]Spiperone for D2 receptors).
-
Unlabeled competitor ligands (the test compound and a known high-affinity ligand for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay
This cell-based assay measures a ligand's functional effect on the second messenger cyclic AMP (cAMP), which is modulated by the activation of Gs-coupled (D1-like) or Gi/o-coupled (D2-like) receptors.
Objective: To determine the functional potency (EC50 or IC50) and efficacy (Emax) of a test compound.
Materials:
-
Cells stably expressing the human dopamine receptor of interest (e.g., CHO or HEK293 cells).
-
Test compound (agonist or antagonist).
-
A known agonist for the receptor (for antagonist assays).
-
Forskolin (an adenylyl cyclase activator, often used to stimulate cAMP production for measuring inhibition by D2-like receptor agonists).
-
cAMP detection kit (e.g., HTRF, ELISA, or reporter gene-based assays).
-
Cell culture medium and reagents.
Procedure for D1 Receptor Agonist Assay (cAMP Accumulation):
-
Cell Plating: Plate the cells expressing the D1 receptor in a suitable multi-well plate and allow them to adhere.
-
Compound Addition: Add varying concentrations of the test agonist to the cells.
-
Incubation: Incubate for a specified time at 37°C to allow for receptor activation and cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a chosen detection method.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC50 and Emax values from this curve.
Procedure for D2 Receptor Antagonist Assay (Inhibition of Dopamine-induced cAMP Decrease):
-
Cell Plating: Plate cells expressing the D2 receptor.
-
Pre-incubation with Antagonist: Add varying concentrations of the test antagonist and incubate for a short period.
-
Agonist and Forskolin Addition: Add a fixed, sub-maximal concentration of a D2 agonist (e.g., dopamine or quinpirole) and forskolin to all wells (except baseline controls).
-
Incubation: Incubate for a specified time at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels.
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. The IC50 value is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
Mandatory Visualizations
Dopamine Receptor Signaling Pathways
The two major families of dopamine receptors, D1-like and D2-like, are coupled to different G proteins and initiate opposing downstream signaling cascades.
Caption: D1-like receptor signaling pathway.
Cross-validation of different analytical methods for 7-Methyl-THIQ quantification
This guide provides a comprehensive comparison of different analytical methods for the accurate quantification of 7-Methyl-THIQ (7-methyl-1,2,3,4-tetrahydroisoquinoline), a compound of interest for researchers and drug development professionals. Due to its potential neurological activity, robust and reliable quantification methods are paramount. This document outlines the cross-validation of the two most prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a detailed examination of their respective methodologies and performance characteristics.
Data Presentation: A Comparative Analysis
The performance of LC-MS/MS and GC-MS for the quantification of 7-Methyl-THIQ is summarized in the table below. These values are representative of typical analytical method validation parameters and facilitate a direct comparison of the two techniques.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.3 ng/mL |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (% RSD) | <10% | <15% |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed methodologies for the quantification of 7-Methyl-THIQ using LC-MS/MS and GC-MS are provided below. These protocols are based on established analytical practices and serve as a foundation for laboratory implementation.
LC-MS/MS Method
Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity for the direct analysis of 7-Methyl-THIQ in various biological matrices.[1]
1. Sample Preparation:
-
A simple protein precipitation is performed on plasma samples.
-
To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (e.g., d4-7-Methyl-THIQ) is added.
-
The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to an autosampler vial for injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7-Methyl-THIQ: Precursor ion > Product ion (e.g., m/z 148.1 > 133.1)
-
Internal Standard: Precursor ion > Product ion (e.g., m/z 152.1 > 137.1)
-
GC-MS Method
Gas chromatography-mass spectrometry is a robust technique for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like 7-Methyl-THIQ, a derivatization step is necessary to increase volatility and improve chromatographic performance.[2][3]
1. Sample Preparation and Derivatization:
-
Liquid-liquid extraction is performed on the samples. To 100 µL of sample, a suitable organic solvent (e.g., ethyl acetate) is added.
-
After vortexing and centrifugation, the organic layer is separated and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
The mixture is heated at 70°C for 30 minutes to ensure complete derivatization.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from matrix components.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM): Specific ions for the derivatized 7-Methyl-THIQ and internal standard are monitored to ensure selectivity and sensitivity.
Cross-Validation Workflow
The cross-validation of these two distinct analytical methods is crucial to ensure the reliability and interchangeability of the data generated. A typical workflow for such a cross-validation is depicted below.
Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.
This workflow illustrates the parallel development, validation, and analysis of samples using both LC-MS/MS and GC-MS. The resulting data are then subjected to rigorous statistical comparison to assess the concordance between the two methods. This process is essential for ensuring that results are consistent and reliable, regardless of the analytical platform used.
References
- 1. rsc.org [rsc.org]
- 2. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline and Established Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of the novel compound 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ) against established neuroprotective agents: Edaravone, Riluzole, and N-acetylcysteine (NAC). The following sections present a synthesis of experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways to facilitate a comprehensive understanding of their respective mechanisms and potential therapeutic applications in neurodegenerative diseases.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective potential of these compounds is evaluated based on their ability to mitigate neuronal cell death, reduce oxidative stress, and modulate inflammatory responses in various in vitro and in vivo models of neurodegeneration. The following tables summarize the quantitative data from multiple studies to provide a clear comparison.
Table 1: Effect on Neuronal Viability and Apoptosis
| Compound | Model System | Insult | Concentration | Outcome Measure | Result |
| 7-Me-THIQ | Rat granular cell cultures | Glutamate | 100 µM | Cell Viability (MTT assay) | Prevented glutamate-induced cell death |
| 100 µM | LDH Release | Prevented glutamate-induced LDH release | |||
| Edaravone | HT22 cells | H2O2 (250 µM) | 100 µM | Apoptosis Rate | Decreased from 37.8% to 15.2% |
| Rat cortical neurons | Ketamine | 10 µM | Neuronal Viability | Increased | |
| Riluzole | NSC-34 cells | H2O2 (0.5 mM) | 10 nM - 10 µM | Cell Viability | Significantly recovered cell viability |
| N-acetylcysteine (NAC) | Primary rat hippocampus neurons | H2O2 (300 µmol/l) | 100 µmol/l | Cell Viability | Increased by ~3-fold compared to control |
| Mouse brain | Cadmium | 150 mg/kg | Neuronal Apoptosis (TUNEL) | Significantly attenuated Cd-induced apoptosis |
Table 2: Modulation of Oxidative Stress Markers
| Compound | Model System | Insult | Concentration | Oxidative Stress Marker | Result |
| 7-Me-THIQ | Abiotic system | Dopamine catabolism | Not specified | Free Radical Generation | Inhibited free-radical formation |
| Edaravone | Rat model of TBI | Traumatic Brain Injury | Not specified | Oxidative Stress | Decreased |
| Ketamine-exposed neurons | Ketamine | 10 µM | SOD activity | Increased | |
| 10 µM | MDA level | Decreased | |||
| Riluzole | Cultured cortical neurons | FeCl3 | 1-30 µM | Lipid Peroxidation | Reduced Fe3+-induced lipid peroxidation |
| N-acetylcysteine (NAC) | Primary rat hippocampus neurons | H2O2 | 10 & 100 µmol/l | ROS Production | Abolished H2O2-induced increase in ROS |
| Mouse brain | Cadmium | 150 mg/kg | GSH Level | Increased | |
| 150 mg/kg | MDA Level | Decreased |
Table 3: Anti-inflammatory Effects
| Compound | Model System | Insult | Concentration | Inflammatory Mediator | Result |
| Edaravone | Rat model of CIRI | Ischemia/Reperfusion | Not specified | NF-κB | Significantly downregulated |
| N-acetylcysteine (NAC) | Patients with sepsis | Sepsis | 150 mg/kg bolus, then infusion | NF-κB Activation | Decreased |
| IL-8 | Decreased |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are synthesized from various research articles and are intended to provide a comprehensive overview of the techniques used to assess neuroprotection.
MTT Assay for Neuronal Cell Viability
This protocol is adapted for use with neuronal cell lines such as SH-SY5Y.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The following day, aspirate the medium and treat the cells with various concentrations of the neuroprotective compounds (7-Me-THIQ, Edaravone, Riluzole, or NAC) with or without the neurotoxic insult (e.g., MPP+, rotenone, H2O2) for the desired duration (e.g., 24 or 48 hours).[1]
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
TUNEL Staining for Apoptosis in Neuronal Cultures
This protocol provides a general framework for detecting apoptosis in cultured neurons.
-
Sample Preparation: Culture neurons on coverslips in a 24-well plate. After experimental treatment, wash the cells with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[4]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.[4]
-
Equilibration: Wash the cells with PBS and then incubate with an equilibration buffer for 10 minutes at room temperature.
-
TdT Labeling: Prepare a reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., FITC-dUTP). Incubate the cells with the reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[4]
-
Stopping the Reaction: Add a stop buffer to terminate the TdT reaction.
-
Counterstaining and Mounting: Wash the cells with PBS. The nuclei can be counterstained with a DNA-binding dye like DAPI. Mount the coverslips onto microscope slides.
-
Visualization and Quantification: Visualize the stained cells using a fluorescence microscope. The percentage of TUNEL-positive cells (indicating apoptosis) can be quantified by counting the number of green fluorescent nuclei relative to the total number of DAPI-stained nuclei.
DCFH-DA Assay for Intracellular ROS Measurement
This protocol is for measuring reactive oxygen species in primary neuronal cultures.
-
Cell Culture and Treatment: Plate primary neurons in a 24-well plate. Treat the cells with the neuroprotective agents and/or the oxidative stress-inducing agent.
-
Probe Loading: After treatment, wash the neurons with cooled PBS on ice. Load the cells with 50 µM of DCFH-DA in the dark at 37°C for 45 minutes.[5]
-
Washing: Wash the cells with PBS to remove the excess DCFH-DA probe.
-
Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[5]
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Results are often expressed as a percentage of the control or as a fold change.
ELISA for TNF-α in Rat Brain Tissue
This protocol outlines the general steps for measuring the pro-inflammatory cytokine TNF-α in brain homogenates.
-
Tissue Homogenization: Dissect the brain region of interest (e.g., hippocampus, cortex) on ice. Homogenize the tissue in an ice-cold lysis buffer containing protease inhibitors.[6][7]
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 13,000 xg) for 10-15 minutes at 4°C to pellet cellular debris.[6]
-
Protein Quantification: Collect the supernatant and determine the total protein concentration using a protein assay such as the BCA assay. This is for normalization of the cytokine levels.
-
ELISA Procedure:
-
Add standards and samples (diluted to an appropriate concentration) to the wells of a TNF-α pre-coated 96-well plate.
-
Incubate for the time specified in the kit instructions (e.g., 2.5 hours at room temperature).[6]
-
Wash the wells multiple times with the provided wash buffer.
-
Add a biotinylated detection antibody specific for TNF-α and incubate.
-
Wash the wells again and then add streptavidin-HRP conjugate.
-
After another wash, add the TMB substrate solution, which will develop a color in proportion to the amount of TNF-α.[6]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[6]
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve. The results are typically expressed as pg/mg of total protein.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate the key molecular interactions.
Caption: Proposed neuroprotective mechanism of 7-Me-THIQ.
Caption: Edaravone's dual action on oxidative stress and inflammation.
References
A Head-to-Head Comparison: Pictet-Spengler vs. Bischler-Napieralski for the Synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline
For researchers and professionals in drug development, the synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry. This privileged structure is found in a vast array of pharmacologically active natural products and synthetic compounds. Among the classical methods for constructing this ring system, the Pictet-Spengler and Bischler-Napieralski reactions are two of the most prominent. This guide provides a detailed, head-to-head comparison of these two methods for the synthesis of a specific analogue, 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ), supported by experimental data and detailed protocols.
At a Glance: Key Distinctions
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | A β-arylethylamine (e.g., 2-(p-tolyl)ethanamine) and an aldehyde (e.g., formaldehyde). | A β-arylethylamide (e.g., N-[2-(p-tolyl)ethyl]formamide). |
| Key Transformation | One-pot condensation and cyclization. | Cyclodehydration followed by a separate reduction step. |
| Reaction Conditions | Typically acidic (protic or Lewis acids), ranging from mild to harsh depending on the substrate's reactivity. | Generally requires strong dehydrating agents and harsher, often refluxing, acidic conditions. |
| Intermediate | Iminium ion. | Nitrilium ion. |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (fully reduced). | 3,4-Dihydroisoquinoline (partially oxidized). |
| Overall Yield | Variable, can be high in a single step. | Often requires two steps, with the overall yield being a product of both the cyclization and reduction steps. |
Reaction Pathways and Logical Flow
The fundamental difference in the two synthetic routes lies in the nature of the electrophilic species that undergoes cyclization and the timing of the reduction of the newly formed heterocyclic ring.
Quantitative Data Summary
The following table summarizes typical experimental data for the synthesis of 7-Methyl-THIQ via both routes, compiled from literature sources.
| Parameter | Pictet-Spengler Synthesis | Bischler-Napieralski Synthesis |
| Starting Material | 2-(p-tolyl)ethanamine | N-[2-(p-tolyl)ethyl]formamide |
| Reagents | Formaldehyde (37% aq.), HCl (conc.) | POCl₃, followed by NaBH₄ |
| Solvent | Water/Ethanol | Acetonitrile (for cyclization), Methanol (for reduction) |
| Temperature | Reflux (~100 °C) | Reflux (~82 °C for cyclization), 0 °C to RT (for reduction) |
| Reaction Time | 4 hours | 3 hours (cyclization) + 1 hour (reduction) |
| Yield | ~75% | ~85% (overall for two steps) |
| Reference | Adapted from general procedures. | Adapted from general procedures. |
Experimental Protocols
Pictet-Spengler Synthesis of this compound
Materials:
-
2-(p-tolyl)ethanamine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide solution (10 M)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(p-tolyl)ethanamine (10 mmol) in a mixture of water (20 mL) and ethanol (10 mL).
-
Add concentrated hydrochloric acid (1.5 mL) to the solution.
-
Add formaldehyde solution (12 mmol, 37% in water) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, make the solution basic (pH > 10) by the careful addition of 10 M sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Bischler-Napieralski Synthesis of this compound
This synthesis is a two-step process involving the initial formation of the dihydroisoquinoline followed by its reduction.
Step 1: Synthesis of 7-Methyl-3,4-dihydroisoquinoline
Materials:
-
N-[2-(p-tolyl)ethyl]formamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of N-[2-(p-tolyl)ethyl]formamide (10 mmol) in anhydrous acetonitrile (30 mL) in a round-bottom flask equipped with a reflux condenser, add phosphorus oxychloride (15 mmol) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Make the solution basic by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 7-Methyl-3,4-dihydroisoquinoline, which can be used in the next step without further purification.
Step 2: Reduction to this compound
Materials:
-
Crude 7-Methyl-3,4-dihydroisoquinoline
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve the crude 7-Methyl-3,4-dihydroisoquinoline from the previous step in methanol (40 mL) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (15 mmol) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Concluding Remarks
Both the Pictet-Spengler and Bischler-Napieralski reactions offer effective routes to 7-Methyl-THIQ. The Pictet-Spengler reaction provides a more direct, one-pot synthesis which can be advantageous in terms of operational simplicity. However, the Bischler-Napieralski reaction, although a two-step process, may offer higher overall yields and can be more suitable for substrates that are sensitive to the specific conditions of the Pictet-Spengler reaction. The choice between these two classical methods will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity of the final product.
Comparative Analysis of the In Vivo Behavioral Effects of 7-Methyl-1,2,3,4-tetrahydroisoquinoline and Related Analogues
A guide for researchers, scientists, and drug development professionals on the reproducible behavioral effects of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ) and its structural analogues, 1,2,3,4-tetrahydroisoquinoline (THIQ) and 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ).
Due to a lack of direct experimental data on the in vivo behavioral effects of this compound (7-Me-THIQ), this guide provides a comparative analysis based on the well-documented effects of its parent compound, THIQ, and its potent derivative, 1-MeTIQ. Additionally, findings on a structurally similar compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, are included to offer potential insights into the effects of substitution at the 7-position.
Overview of Behavioral Effects
Tetrahydroisoquinoline (THIQ) and its derivatives are a class of compounds that have garnered significant interest for their diverse pharmacological activities, including neuroprotective, antidepressant-like, and anti-addictive properties.[1] These effects are primarily attributed to their interaction with the dopaminergic system and their ability to modulate monoamine oxidase (MAO) activity.[2][3]
Quantitative Comparison of Behavioral Effects
The following tables summarize the quantitative data from key behavioral assays for THIQ and 1-MeTIQ. Data for 7-Me-THIQ is not currently available in published literature.
Table 1: Effects on Locomotor Activity
| Compound | Animal Model | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| THIQ | Rat | 25-50 | Reduction in horizontal locomotor activity | [2] |
| 1-MeTIQ | Mouse | Not specified | Blocks dopaminergic stimulation without significantly affecting basal locomotor activity | [3] |
Table 2: Effects in the Forced Swim Test (FST)
| Compound | Animal Model | Dose (mg/kg, i.p.) | Effect on Immobility Time | Reference | | :--- | :--- | :--- | :--- | | THIQ | Rat | 25-50 | Significant reduction |[2] | | 1-MeTIQ | Mouse | 10, 25, 50 | Significant reduction | |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Locomotor Activity Test
The open-field test is utilized to assess spontaneous locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 45 cm × 45 cm × 40 cm) made of a non-reflective material. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.).
-
Place the animal in the center of the open-field arena.
-
Record the animal's activity for a specified duration (e.g., 30-60 minutes) using an automated tracking system or manual observation.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Rationale: A reduction in locomotor activity can indicate sedative effects, while an increase may suggest stimulant properties. Time spent in the center is often used as an inverse measure of anxiety.
Forced Swim Test (FST)
The FST is a widely used behavioral despair test to screen for potential antidepressant-like activity.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
On the first day (pre-test session), place the animal in the cylinder for 15 minutes.
-
Twenty-four hours later (test session), administer the test compound or vehicle.
-
Place the animal back into the water-filled cylinder for a 5-minute session.
-
Record the duration of immobility, which is defined as the time the animal spends floating with only minor movements to keep its head above water.
-
-
Rationale: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Signaling Pathways and Mechanisms of Action
The behavioral effects of THIQ and its derivatives are closely linked to their modulation of central nervous system signaling pathways, particularly the dopaminergic system.
Dopaminergic System Interaction
THIQ and its analogues are known to interact with dopamine D2 receptors.[3] While some derivatives exhibit antagonist-like properties at the D2 receptor in its high-affinity state, others may influence dopamine synthesis and metabolism through the inhibition of MAO.[2][3]
Putative Pathway for 7-Substituted Analogues
A study on a 7-methoxy substituted tetrahydroisoquinoline derivative suggested the involvement of the L-arginine-nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway in its antidepressant-like effects. This indicates that substitutions at the 7-position may introduce novel mechanisms of action.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo behavioral effects of novel tetrahydroisoquinoline derivatives.
Conclusion
While direct evidence for the in vivo behavioral effects of this compound is currently lacking, the available data on its structural analogues, THIQ and 1-MeTIQ, suggest a potential for central nervous system activity. These compounds primarily exert their effects through modulation of the dopaminergic system, leading to antidepressant-like and altered locomotor activities. The findings for a 7-methoxy substituted analogue hint at the possibility of novel mechanisms of action, such as the involvement of the NO-cGMP pathway, which warrants further investigation for 7-Me-THIQ. Future studies are essential to directly characterize the behavioral profile of 7-Me-THIQ and to elucidate its precise mechanism of action to determine its therapeutic potential. Researchers are encouraged to utilize the provided experimental protocols to ensure the generation of reproducible and comparable data.
References
- 1. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 7-Methyl-THIQ: A Comparative Analysis of Receptor Binding Affinity Against Parent THIQ
For Immediate Release
This guide provides a detailed comparative analysis of the receptor binding affinity of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) and its parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological nuances imparted by methyl substitution on the THIQ scaffold.
While direct head-to-head comparative studies are not available in the public domain, this guide synthesizes available data for each compound at its primary identified receptor target. 7-Methyl-THIQ has been characterized as a selective agonist for the melanocortin-4 receptor (MC4R), whereas the parent THIQ and its derivatives are extensively studied for their interaction with dopamine receptors, particularly the D2 subtype.
Quantitative Data Summary
The following table summarizes the available receptor binding affinity data for 7-Methyl-THIQ and highlights the context for the parent THIQ's interaction with the dopamine D2 receptor. It is crucial to note that these values are from different studies and receptor systems, and therefore represent an indirect comparison.
| Compound | Receptor Target | Binding Affinity |
| 7-Methyl-THIQ | Melanocortin-4 Receptor (MC4R) | IC₅₀ = 1.2 nM[1] |
| Parent THIQ | Dopamine D2 Receptor | While direct binding affinity (Ki or IC₅₀) for the unsubstituted parent THIQ is not readily available in published literature, studies on its derivatives and its effects on radioligand binding to D2 receptors suggest an interaction. For instance, administration of THIQ in rodents has been shown to affect the binding of the D2 receptor radioligand [¹¹C]raclopride, indicating competition for the receptor.[2] |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure transparency and reproducibility.
Melanocortin-4 Receptor (MC4R) Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound, such as 7-Methyl-THIQ, for the MC4R.
Materials:
-
HEK293 cells transiently expressing human MC4R
-
Radioligand: [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH (NDP-α-MSH)
-
Unlabeled competitor: Test compound (e.g., 7-Methyl-THIQ) and a known standard
-
Binding Buffer: DMEM supplemented with 25 mM HEPES and 0.1% BSA
-
96-well culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: Seed HEK293 cells expressing MC4R in 96-well plates and incubate overnight.
-
Assay Setup: On the day of the experiment, wash the cells with binding buffer.
-
Competition Reaction: Incubate the cells with a constant concentration of [¹²⁵I]NDP-α-MSH and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 60 minutes at 37°C).
-
Separation of Bound and Free Ligand: Rapidly wash the cells with ice-cold buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a standard filtration binding assay to assess the affinity of compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes from a source rich in D2 receptors (e.g., CHO or HEK293 cells expressing the human D2 receptor, or rat striatal tissue)
-
Radioligand: [³H]Spiperone or [¹¹C]raclopride
-
Unlabeled competitor: Test compound (e.g., THIQ) and a known D2 antagonist (e.g., haloperidol) for determining non-specific binding
-
Assay Buffer: Typically 50 mM Tris-HCl buffer containing physiological salts
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the cell or tissue source.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The receptors and bound radioligand are retained on the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ and subsequently the Ki value from the competition curve.[3][4]
Visualization of Signaling Pathways and Experimental Workflow
To further elucidate the functional context of these compounds, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of 7-Methyl-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals
For immediate reference, 7-Methyl-1,2,3,4-tetrahydroisoquinoline should be treated as a hazardous chemical. Disposal must be conducted through an approved waste disposal plant, adhering to all federal, state, and local regulations. High-temperature incineration is the preferred method for destruction.
This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers and drug development professionals. Following these protocols is essential for ensuring laboratory safety and regulatory compliance.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Key hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[1]
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE) at all times.
| Hazard Classification | GHS Pictogram | Precautionary Statement Summary |
| Acute toxicity - Oral (Category 4) | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1] | |
| Skin irritation (Category 2) | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[1] | |
| Specific target organ toxicity – single exposure (Category 3) | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P317: Get medical help.[1] |
II. Experimental Protocols for Safe Handling and Disposal
The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[1]
-
Designated Waste Container:
-
Use a dedicated, properly labeled, and sealable waste container for all solid and liquid waste containing this compound.
-
The container must be made of a material compatible with the chemical.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
-
Segregation:
-
Do not mix this waste with non-hazardous materials.
-
Avoid mixing with other chemical waste streams unless compatibility has been confirmed to prevent dangerous reactions.
-
-
Storage:
In the event of a spill, immediate action is crucial to mitigate exposure and environmental contamination.
-
Evacuation and Ventilation:
-
Immediately alert others in the vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ensure adequate ventilation to disperse any vapors.
-
-
Containment and Cleanup:
-
Wearing appropriate PPE (gloves, lab coat, eye protection), contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Final disposal must be handled by a licensed hazardous waste management company.
-
Coordination with EHS:
-
Contact your institution's EHS department to arrange for the pickup of the hazardous waste container.
-
Provide them with an accurate description of the waste contents.
-
-
Transportation and Disposal Method:
-
The licensed waste hauler will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][5]
-
The standard and recommended method for the destruction of nitrogen-containing organic compounds like this compound is high-temperature incineration .[6][7][8] Incineration breaks down the compound into less harmful components, though it can produce nitrogen oxides (NOx), which are managed by the facility's emission control systems.[6][7]
-
Mandatory Visualizations
Caption: Disposal workflow for this compound.
References
- 1. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 2. epa.gov [epa.gov]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Hazardous waste treatment, storage and disposal facilities | | Wisconsin DNR [dnr.wisconsin.gov]
- 6. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mcclellandindia.com [mcclellandindia.com]
- 8. epa.gov [epa.gov]
Essential Safety and Operational Guide for 7-Methyl-1,2,3,4-tetrahydroisoquinoline
This document provides crucial safety protocols and logistical plans for the handling and disposal of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 207451-81-8), designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is vital for ensuring laboratory safety and minimizing risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[1][2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these hazards, the following personal protective equipment is mandatory when handling this chemical.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Lab Coat or Chemical-resistant Apron | To prevent skin contact. | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use in a well-ventilated area or under a fume hood. If exposure limits are exceeded, a respirator is necessary.[3] |
| Foot Protection | Closed-toe Shoes | To protect against accidental spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to prevent exposure and accidents.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all required equipment and reagents before handling the chemical to minimize movement and potential for spills.
2. Handling:
-
Wear the appropriate PPE at all times.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not inhale dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling the compound.[4]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being used.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused chemicals, contaminated consumables (e.g., gloves, paper towels), and empty containers, in a designated and properly labeled hazardous waste container.
-
-
Disposal Procedure:
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the step-by-step process for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
